N-Cyclopropylcarbonyl Cyanamide: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of strained ring syste...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of strained ring systems and versatile functional groups is paramount for accessing novel chemical space and developing next-generation therapeutics. The cyclopropane motif, a three-membered carbocycle, is of particular interest due to its unique conformational properties and its ability to impart favorable metabolic stability and binding affinity to bioactive molecules.[1] Concurrently, N-acyl cyanamides have emerged as exceptionally versatile and reactive intermediates, serving as pivotal building blocks for the synthesis of a diverse array of nitrogen-containing heterocycles and complex natural products.[2][3]
This technical guide provides an in-depth exploration of N-cyclopropylcarbonyl cyanamide, a building block that synergistically combines the structural features of a cyclopropane ring with the rich chemical reactivity of an N-acyl cyanamide. While the isomeric N'-cyanocyclopropanecarboximidamide is not a commonly reported reagent, N-cyclopropylcarbonyl cyanamide is a readily accessible and highly valuable precursor for advanced organic synthesis. This document will detail its synthesis, physicochemical properties, and, most importantly, its diverse applications in constructing complex molecular architectures, supported by mechanistic insights and detailed experimental protocols.
Synthesis of the Building Block: N-Cyclopropylcarbonyl Cyanamide
The synthesis of N-cyclopropylcarbonyl cyanamide is a straightforward process that can be achieved from readily available starting materials. The most common route begins with the activation of cyclopropanecarboxylic acid, followed by reaction with a cyanamide source.
Workflow for Synthesis
Caption: General workflow for the synthesis of N-Cyclopropylcarbonyl Cyanamide.
Detailed Experimental Protocol: Synthesis from Cyclopropanecarbonyl Chloride
This protocol first describes the synthesis of the intermediate, cyclopropanecarboxamide, followed by its conversion to the target N-acyl cyanamide.
Part A: Synthesis of Cyclopropanecarboxamide [4][5]
Reaction Setup: In a well-ventilated fume hood, dissolve cyclopropanecarbonyl chloride (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of acid chloride). Place the solution in an ice bath to cool to 0 °C.
Ammonia Addition: Bubble ammonia gas through the stirred solution or add aqueous ammonia (28-30%) dropwise. The reaction is exothermic; maintain the temperature below 10 °C.
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate and filter to remove ammonium chloride salts.
Isolation: Concentrate the filtrate in vacuo to yield cyclopropanecarboxamide as a crystalline solid. The product is often pure enough for the next step without further purification.
Part B: Synthesis of N-Cyclopropylcarbonyl Cyanamide
A common method for the N-cyanation of amides involves the use of cyanogen bromide.
Reaction Setup: To a stirred solution of cyclopropanecarboxamide (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes.
Cyanation: Add a solution of cyanogen bromide (BrCN, 1.1 eq) in THF dropwise to the reaction mixture at 0 °C.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure N-cyclopropylcarbonyl cyanamide.
Physicochemical Properties
Property
Value
Molecular Formula
C₅H₆N₂O
Molecular Weight
110.12 g/mol
Appearance
Expected to be a crystalline solid or oil
Solubility
Soluble in common organic solvents (DCM, THF, Ethyl Acetate)
Reactivity
Electrophilic nitrile carbon, acidic N-H proton
Synthetic Applications
N-cyclopropylcarbonyl cyanamide is a versatile building block due to the presence of multiple reactive sites. The electron-withdrawing acyl group activates the cyanamide moiety, making it a potent electrophile and a partner in various cycloaddition and radical reactions.
[3+2] Cycloaddition Reactions for Heterocycle Synthesis
N-acyl cyanamides are excellent dipolarophiles in [3+2] cycloaddition reactions, providing a direct route to five-membered heterocycles which are prevalent in medicinal chemistry.[2]
Protocol for the Laboratory Synthesis of N'-cyanocyclopropanecarboximidamide
An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive, two-part protocol for the synthesis of N'-cyanocyclopropanecarboximidamide, a novel compound of interest for...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, two-part protocol for the synthesis of N'-cyanocyclopropanecarboximidamide, a novel compound of interest for medicinal chemistry and drug development. The cyclopropane motif is a valuable structural element known to enhance metabolic stability and binding affinity in drug candidates[1]. The N'-cyanoimidamide functional group serves as a versatile bioisostere and a precursor for more complex heterocyclic systems, such as guanidines and amidines[2][3]. This guide details a robust synthetic route starting from commercially available cyclopropanecarboxylic acid. Part I describes the synthesis of the key intermediate, cyclopropanecarboxamide. Part II outlines the critical N-cyanation step using cyanogen bromide. The document includes detailed experimental procedures, mechanistic insights, characterization data, a complete workflow diagram, and stringent safety protocols required for handling hazardous reagents.
Overall Reaction Scheme
The synthesis is performed in two primary stages:
Part I: Synthesis of Cyclopropanecarboxamide (2)
Stage 1: Formation of Cyclopropanecarbonyl Chloride (1) from Cyclopropanecarboxylic Acid.Stage 2: Amination of the acid chloride to yield Cyclopropanecarboxamide (2).
Part II: Synthesis of N'-cyanocyclopropanecarboximidamide (3)
Stage 3: N-cyanation of Cyclopropanecarboxamide (2) to yield the final product (3).
Materials and Reagents
All reagents should be handled by trained personnel in a certified chemical fume hood.
Reagent
Purity
Supplier
CAS No.
Notes
Cyclopropanecarboxylic acid
≥98%
Sigma-Aldrich
1759-53-1
Thionyl chloride (SOCl₂)
≥99%
Sigma-Aldrich
7719-09-7
Acrid odor. Reacts violently with water.
Dichloromethane (DCM)
Anhydrous, ≥99.8%
Sigma-Aldrich
75-09-2
Use dry solvent to prevent reagent decomposition.
Ammonium hydroxide (NH₄OH)
28-30% solution
Fisher Scientific
1336-21-6
Pungent odor. Corrosive.
Cyanogen bromide (CNBr)
≥97%
Sigma-Aldrich
506-68-3
EXTREMELY TOXIC. Handle with extreme caution.
Sodium bicarbonate (NaHCO₃)
ACS Reagent
VWR
144-55-8
Used for neutralization and work-up.
Anhydrous Magnesium Sulfate (MgSO₄)
Laboratory Grade
VWR
7487-88-9
Drying agent.
Diethyl ether (Et₂O)
Anhydrous, ≥99%
Sigma-Aldrich
60-29-7
Flammable. Peroxide former.
Ethyl acetate (EtOAc)
ACS Grade
Fisher Scientific
141-78-6
Used for extraction and chromatography.
Hexanes
ACS Grade
Fisher Scientific
110-54-3
Used for chromatography.
Equipment:
Round-bottom flasks (various sizes)
Magnetic stirrer and stir bars
Reflux condenser with a gas outlet to a scrubber
Dropping funnel
Ice bath
Rotary evaporator
Glass funnel and filter paper
Separatory funnel
Silica gel for column chromatography
Standard laboratory glassware
Personal Protective Equipment (PPE): See Section 6 for details.
Experimental Protocols
Part A: Synthesis of Cyclopropanecarboxamide (2)
Step A1: Synthesis of Cyclopropanecarbonyl Chloride (1)
Rationale: The conversion of the carboxylic acid to the more reactive acid chloride is a standard procedure that facilitates the subsequent amidation. Thionyl chloride is an effective chlorinating agent, and its byproducts (SO₂ and HCl) are gaseous, which simplifies purification[4][5].
Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the top of the condenser is connected via tubing to a gas scrubber containing a sodium hydroxide solution to neutralize evolved HCl and SO₂ gas.
In a chemical fume hood, charge the flask with cyclopropanecarboxylic acid (10.0 g, 116 mmol).
Add thionyl chloride (12.0 mL, 165 mmol, ~1.4 eq) to the flask at room temperature.
Heat the reaction mixture to a gentle reflux (approx. 80 °C) using a heating mantle.
Maintain the reflux for 2 hours. The reaction is complete when gas evolution ceases[4].
Allow the mixture to cool to room temperature.
Carefully remove the excess thionyl chloride by distillation under atmospheric pressure (b.p. 76 °C).
The crude cyclopropanecarbonyl chloride (1) is a pale yellow liquid and can be used directly in the next step without further purification.
Step A2: Synthesis of Cyclopropanecarboxamide (2)
Rationale: The highly electrophilic acid chloride reacts readily with the nucleophilic nitrogen of ammonia to form the stable amide bond. Performing the addition at low temperature controls the exothermicity of the reaction.
In a 500 mL flask, cool a 28-30% aqueous solution of ammonium hydroxide (100 mL) in an ice bath.
Slowly add the crude cyclopropanecarbonyl chloride (1) dropwise to the cold, stirred ammonium hydroxide solution over 30 minutes. A white precipitate will form immediately.
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1 hour.
Collect the white solid product by vacuum filtration and wash the filter cake with two portions of cold deionized water (2 x 50 mL).
Dry the solid under vacuum to yield cyclopropanecarboxamide (2) as a white crystalline solid. (Expected yield: 85-95%).
The product can be further purified by recrystallization from a mixture of ethyl acetate and hexanes if necessary.
Part B: Synthesis of N'-cyanocyclopropanecarboximidamide (3)
Rationale: The nitrogen atom of the primary amide acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide. This reaction, analogous to the von Braun reaction, forms the desired N-cyano functionality[2][6][7]. A non-nucleophilic base is used to neutralize the HBr byproduct without competing in the main reaction.
CRITICAL: This entire procedure must be conducted in a certified, high-flow chemical fume hood due to the extreme toxicity of cyanogen bromide.
Dissolve cyclopropanecarboxamide (2) (5.0 g, 58.7 mmol) in 100 mL of anhydrous diethyl ether in a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Cool the solution to 0 °C using an ice bath.
In a separate flask, prepare a solution of cyanogen bromide (6.8 g, 64.6 mmol, 1.1 eq) in 50 mL of anhydrous diethyl ether. Handle solid CNBr with extreme care, avoiding inhalation of dust or vapors.
Slowly add the cyanogen bromide solution to the stirred amide solution at 0 °C over 20 minutes.
Add a non-nucleophilic base, such as triethylamine (9.0 mL, 64.6 mmol, 1.1 eq), dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate in Hexanes).
Upon completion, cool the mixture in an ice bath and quench the reaction by the slow addition of 50 mL of a saturated aqueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford N'-cyanocyclopropanecarboximidamide (3) as a solid.
Visualization of Mechanism and Workflow
Proposed Reaction Mechanism
The cyanation of cyclopropanecarboxamide proceeds via nucleophilic attack of the amide nitrogen onto the electrophilic carbon of cyanogen bromide, followed by deprotonation to yield the final product.
Caption: Proposed mechanism for N-cyanation.
Experimental Workflow
This diagram outlines the complete process from starting materials to the final purified product.
Caption: Overall experimental workflow diagram.
Characterization and Analysis
The final product, N'-cyanocyclopropanecarboximidamide, is expected to be a white to off-white solid.
m/z: Calculated for C₅H₇N₃ [M+H]⁺: 110.0718; Found: [to be determined]
Melting Point
To be determined experimentally.
Critical Safety Precautions
Cyanogen Bromide is a highly toxic, volatile solid that can be fatal if inhaled, swallowed, or absorbed through the skin. [8] All manipulations must be performed within a certified chemical fume hood.
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[9][10] Do not wear contact lenses.[9]
Engineering Controls: Use a high-flow chemical fume hood. Ensure a safety shower and eyewash station are immediately accessible.[11]
Handling: Avoid creating dust or vapors. Weigh the solid in the fume hood. Always work with the fume hood sash at the lowest practical height.[11] Cyanogen bromide decomposes on heating or contact with acids to produce highly toxic hydrogen cyanide gas.[10]
Storage: Store in a cool, dry, well-ventilated area, away from acids, strong oxidants, and moisture. Keep the container tightly sealed.[8][10]
Spill & Decontamination: In case of a spill, evacuate the area. Use a chemical spill kit designed for cyanide compounds. Do not use water. Decontaminate surfaces with a freshly prepared 10% solution of sodium hypochlorite (bleach), followed by a thiosulfate solution.
Waste Disposal: All waste containing cyanogen bromide must be treated as acutely hazardous waste. Quench excess reagent and reaction residues by slowly adding to a cold, stirred, basic solution of sodium hypochlorite. Dispose of according to institutional and local regulations.
Troubleshooting Guide
Problem
Probable Cause(s)
Recommended Solution(s)
Low yield in Part A
Incomplete reaction of acid with SOCl₂. Loss of product during work-up due to its slight water solubility.
Ensure complete removal of excess SOCl₂ before amidation. Saturate the aqueous filtrate with NaCl before disposal to minimize loss.
Reaction in Part B fails to start
Inactive reagents (e.g., hydrolyzed CNBr). Insufficiently dry solvent or glassware.
Use a fresh bottle of cyanogen bromide. Ensure all solvents and glassware are rigorously dried before use.
Multiple spots on TLC after reaction
Incomplete reaction. Formation of side products.
Increase reaction time. Check the purity of the starting amide. Optimize the amount of base used.
Difficulty in purification
Product co-elutes with impurities.
Try a different solvent system for column chromatography (e.g., DCM/Methanol). Consider recrystallization as an alternative purification method.
References
Cyanamide synthesis by cyanation. Organic Chemistry Portal. [Link]
Synthesis of Cyanamides by N-substitution. Organic Chemistry Portal. [Link]
Kuhl, N., Raval, S., & Cohen, R. D. (2019). Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. ACS Publications - Organic Letters, 21(5), 1268-1272. [Link]
Cyanogen Bromide Hazard Summary. New Jersey Department of Health. [Link]
Srivastava, D., et al. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Future Journal of Pharmaceutical Sciences, 7(1), 1-17. [Link]
N-Cyanazoles in the Synthesis of Carboxylic Acid Amides. ResearchGate. [Link]
Synthesis and characterization of some new N-substituted phthalimide. ResearchGate. [Link]
Wang, Z., et al. (2022). Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. Nature Communications, 13(1), 729. [Link]
Application Notes and Protocols: N'-Cyanocyclopropanecarboximidamide in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract N'-cyanocyclopropanecarboximidamide is a structurally novel compound featuring a unique combination of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
N'-cyanocyclopropanecarboximidamide is a structurally novel compound featuring a unique combination of a cyclopropyl ring, a carboximidamide core, and a terminal N'-cyano group. This application note provides a comprehensive guide for medicinal chemists on the potential synthesis, derivatization, and applications of this scaffold in drug discovery. Drawing from established principles of bioisosterism and the known pharmacological relevance of its constituent moieties, we present detailed protocols for its hypothetical synthesis and preliminary biological screening. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related chemical entities.
Introduction: The Scientific Rationale
The pursuit of novel chemical matter is a cornerstone of modern drug discovery. The strategic combination of pharmacologically privileged motifs can lead to the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. N'-cyanocyclopropanecarboximidamide integrates three such key features:
The Cyclopropyl Group: This small, rigid carbocycle is increasingly utilized in drug design to enhance metabolic stability, improve potency, and reduce off-target effects.[1][2][3][4] Its constrained nature can lock a molecule into a bioactive conformation, leading to more favorable interactions with biological targets.[1][3] The high sp3 character of the cyclopropyl group can also improve the overall physicochemical properties of a drug candidate.[5]
The Carboximidamide Moiety: This functional group, also known as a guanidine analogue, is a common feature in a variety of bioactive molecules.[6] It can participate in key hydrogen bonding interactions with protein targets and can serve as a bioisostere for ureas and thioureas.[7]
The N'-Cyano Group: The addition of a cyano group to a guanidine-like structure modulates its basicity and hydrogen bonding potential, creating an N'-cyanoguanidine functionality. This modification can lead to altered receptor interactions and improved pharmacokinetic properties.[7][8] N'-cyanoguanidines have been successfully employed as bioisosteres for guanidines and have shown activity in a range of therapeutic areas, including as P2X7 antagonists and biased μ-opioid receptor agonists.[8][9][10]
This unique combination of functional groups in N'-cyanocyclopropanecarboximidamide suggests its potential as a versatile scaffold for the development of novel enzyme inhibitors, receptor modulators, and other therapeutic agents.
Proposed Synthesis of N'-Cyanocyclopropanecarboximidamide
As N'-cyanocyclopropanecarboximidamide is not a commercially available compound, a robust synthetic route is essential for its exploration. The following proposed synthesis is based on established methodologies for the formation of cyclopropanecarboxamides and N'-cyanoguanidines.[11][12][13]
Synthetic Scheme
Caption: Proposed synthetic pathway for N'-cyanocyclopropanecarboximidamide.
Detailed Protocol
Materials:
Cyclopropanecarbonyl chloride
Aqueous ammonia (28-30%)
Dichloromethane (DCM)
Phosphorus pentachloride (PCl₅)
Anhydrous toluene or other inert solvent
Sodium cyanamide (NaHNCN)
Anhydrous N,N-Dimethylformamide (DMF)
Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns, etc.)
To a well-stirred solution of cyclopropanecarbonyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add aqueous ammonia (2.0 eq) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, separate the organic layer and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cyclopropanecarboxamide.
Step 2: Synthesis of Cyclopropanecarboximidoyl chloride
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend cyclopropanecarboxamide (1.0 eq) in an anhydrous inert solvent such as toluene.
Add phosphorus pentachloride (1.1 eq) portion-wise at room temperature.
Heat the reaction mixture to reflux and stir for 4-6 hours.
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
After completion, carefully quench the reaction with ice-water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine.
Dry the organic layer and concentrate to give the crude cyclopropanecarboximidoyl chloride, which can be used in the next step without further purification.
Step 3: Synthesis of N'-Cyanocyclopropanecarboximidamide [9]
Dissolve the crude cyclopropanecarboximidoyl chloride (1.0 eq) in anhydrous DMF.
Add sodium cyanamide (1.2 eq) to the solution at room temperature.
Stir the reaction mixture for 12-24 hours.
Monitor the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography on silica gel to obtain N'-cyanocyclopropanecarboximidamide.
Potential Applications in Medicinal Chemistry
Bioisosteric Replacement
The N'-cyanocyclopropanecarboximidamide scaffold can be considered as a bioisostere for several important functional groups in medicinal chemistry.
Caption: Bioisosteric relationships of the core scaffold.
Guanidine: The N'-cyano group significantly reduces the pKa of the guanidine-like moiety, which can be advantageous in drug design to reduce off-target effects associated with high basicity and to improve oral bioavailability.[14][15]
Amidine: The scaffold can mimic the hydrogen bonding pattern of an amidine while presenting a different steric profile due to the cyclopropyl group.
Urea and Thiourea: The N'-cyanoguanidine core can replace urea or thiourea groups, offering a different geometric arrangement of hydrogen bond donors and acceptors.[7]
Enzyme Inhibition
The unique electronic and steric properties of N'-cyanocyclopropanecarboximidamide make it an interesting candidate for the design of enzyme inhibitors.
Potential Enzyme Target Class
Rationale for Inhibition
Example of Related Inhibitors
Proteases (e.g., Serine, Cysteine)
The carboximidamide moiety can interact with active site residues, while the cyclopropyl group can provide favorable hydrophobic interactions.
Benzimidazole carboxamidine derivatives have shown antimicrobial activity.[6]
Kinases
The N'-cyanoguanidine can form key hydrogen bonds in the hinge region of the kinase active site.
N-cyanoguanidine-containing compounds have been developed as kinase inhibitors.
Metalloenzymes
The nitrogen atoms of the core structure could potentially coordinate with metal ions in the active site.
Carboxamide derivatives have been explored as inhibitors of various metalloenzymes.[16][17]
Case Study: Hypothetical Application as a Cathepsin K Inhibitor
Cathepsin K is a cysteine protease involved in bone resorption, and its inhibition is a therapeutic strategy for osteoporosis. Many cathepsin K inhibitors feature a nitrile warhead that forms a reversible covalent bond with the active site cysteine. The N'-cyanocyclopropanecarboximidamide scaffold could be elaborated to target this enzyme.
Caption: Workflow for developing a Cathepsin K inhibitor.
Experimental Protocols for Biological Evaluation
General Protocol for In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of N'-cyanocyclopropanecarboximidamide and its derivatives against a target enzyme.
Materials:
Target enzyme (e.g., Cathepsin K)
Fluorogenic or chromogenic substrate for the enzyme
Assay buffer
N'-cyanocyclopropanecarboximidamide (and derivatives) dissolved in DMSO
96-well microplates
Plate reader (fluorometer or spectrophotometer)
Procedure:
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
Perform serial dilutions of the stock solution in assay buffer to generate a range of test concentrations.
In a 96-well plate, add the enzyme solution to each well.
Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
Initiate the enzymatic reaction by adding the substrate to all wells.
Monitor the change in fluorescence or absorbance over time using a plate reader.
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
Safety and Handling
While specific toxicity data for N'-cyanocyclopropanecarboximidamide is not available, researchers should handle this compound with care, assuming it may have hazardous properties based on its functional groups.
General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Handling Cyanamides: Cyanamides can be toxic. Avoid inhalation of dust and contact with skin and eyes.[18] In case of accidental exposure, seek immediate medical attention.
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion and Future Directions
N'-cyanocyclopropanecarboximidamide represents a novel and unexplored scaffold in medicinal chemistry. Its unique combination of a cyclopropyl ring, a carboximidamide core, and an N'-cyano group offers exciting opportunities for the development of new therapeutic agents. The proposed synthetic route provides a starting point for its chemical synthesis, and the outlined biological evaluation protocols can guide its initial pharmacological characterization. Further research into the synthesis of a diverse library of derivatives and their screening against a wide range of biological targets is warranted to fully elucidate the potential of this promising chemical entity.
References
Betschmann, P., Bettencourt, B., Donnelly-Roberts, D., Friedman, M., George, J., Hirst, G., ... & Woller, K. (2008). Synthesis and activity of N-cyanoguanidine-piperazine P2X7 antagonists. Bioorganic & medicinal chemistry letters, 18(14), 3848-3851.
Novák, L., Szántay, C., & Hanania, M. S. (1999). A convenient route to cyanoguanidines.
van der Woude, L. H., Teunissen, M. B. M., & Gibbs, S. (2022). Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. International Journal of Molecular Sciences, 23(3), 1769.
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
Wang, X., & Zhang, W. (2025). Biosynthesis of guanidine-containing natural products in cyanobacteria.
Singh, R. P., & Tandon, V. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Current topics in medicinal chemistry, 16(24), 2682-2700.
Al-Qaisi, Z. A., Al-Tel, T. H., & Al-Sawalha, M. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(13), 2849.
De Clercq, E. (2021). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Pharmaceuticals, 14(7), 672.
Katritzky, A. R., & El-Zemity, S. R. (2005). Microwave-Assisted Synthesis of N, N′-Diaryl Cyanoguanidines. Organic Letters, 7(23), 5211-5212.
Google Patents. (n.d.). US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.
Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry.
European Patent Office. (n.d.).
Domling, A., & Li, K. (2023). N-Edited Guanine Isosteres. Journal of the American Chemical Society, 145(29), 15998-16004.
Journal of Organic and Pharmaceutical Chemistry. (n.d.).
The Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube.
Betschmann, P., Bettencourt, B., Donnelly-Roberts, D., Friedman, M., George, J., Hirst, G., ... & Woller, K. (2008). Synthesis and activity of N-cyanoguanidine-piperazine P2X7 antagonists. Bioorganic & medicinal chemistry letters, 18(14), 3848-3851.
PubChem. (n.d.). N-phenylcyclopropanecarboxamide.
Dogruer, D. S., Onkol, T., & Cankiliç, M. (2018). Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. Bioorganic chemistry, 79, 236-246.
PharmaBlock. (2023, January).
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
O'Brien, Z., & Tambar, U. K. (2017). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry (Weinheim an der Bergstrasse, Germany), 23(55), 13627-13632.
ResearchGate. (n.d.). Guanidine-Acylguanidine Bioisosteric Approach in the Design of Radioligands: Synthesis of a Tritium-Labeled N-G-Propionylargininamide ([H-3]-UR-MK114) as a Highly Potent and Selective Neuropeptide Y Y-1 Receptor Antagonist.
Semantic Scholar. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
Technical Support Center: Optimizing Reaction Conditions for N'-cyanocyclopropanecarboximidamide Synthesis
Welcome to the technical support center for the synthesis of N'-cyanocyclopropanecarboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assis...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of N'-cyanocyclopropanecarboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to not only successfully synthesize this compound but also to understand the underlying chemical principles for effective optimization and problem-solving.
I. Introduction to the Synthesis
N'-cyanocyclopropanecarboximidamide is a key building block in the synthesis of various pharmacologically active compounds. Its synthesis typically involves the coupling of an activated cyclopropanecarboxamide derivative with a cyanoguanidine source. A common and effective method is the activation of cyclopropanecarboxamide with a dehydrating/activating agent such as phosphorus oxychloride (POCl₃), followed by the nucleophilic addition of dicyandiamide.
The overall transformation can be represented as follows:
Caption: Proposed reaction mechanism for N'-cyanocyclopropanecarboximidamide synthesis.
Q2: What are the critical starting material quality attributes?
A2: The purity of your starting materials is paramount for a successful synthesis.
Cyclopropanecarboxamide: Should be of high purity (>98%) and, crucially, anhydrous. The presence of water can hydrolyze the activating agent and the reactive intermediate, leading to low yields.
Dicyandiamide: Commercial grades are usually sufficient, but it should be a fine, dry powder to ensure good solubility and reactivity.
Phosphorus Oxychloride (POCl₃): Use a freshly opened bottle or a recently distilled batch. POCl₃ is highly sensitive to moisture and will decompose to phosphoric acid and HCl, which can interfere with the reaction.
Solvent: Anhydrous aprotic solvents are essential. Acetonitrile, dichloromethane (DCM), or N,N-dimethylformamide (DMF) that have been properly dried are recommended.
Q3: What are the key safety precautions for this reaction?
A3: Phosphorus oxychloride is a highly corrosive and toxic reagent that reacts violently with water. [1]Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction can be exothermic, so it's important to control the rate of addition of POCl₃ and to have an ice bath ready for cooling. The reaction should be quenched carefully by slowly adding the reaction mixture to a cooled, stirred solution of sodium bicarbonate or another suitable base.
III. Experimental Protocol: A Starting Point for Optimization
This protocol provides a general procedure for the synthesis of N'-cyanocyclopropanecarboximidamide. The stoichiometry and reaction conditions should be optimized for your specific setup and desired scale.
Materials:
Cyclopropanecarboxamide
Phosphorus oxychloride (POCl₃)
Sodium dicyandiamide (or dicyandiamide and a non-nucleophilic base)
Anhydrous acetonitrile (or other suitable aprotic solvent)
Non-nucleophilic base (e.g., pyridine, triethylamine, or N,N-diisopropylethylamine - DIPEA)
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, dissolve cyclopropanecarboxamide (1.0 eq) in anhydrous acetonitrile.
Inert Atmosphere: Purge the flask with dry nitrogen or argon.
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
Addition of Base: Add the non-nucleophilic base (1.1 - 1.5 eq) to the stirred solution.
Activation: Slowly add phosphorus oxychloride (1.1 - 1.3 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. An exothermic reaction may be observed.
[2]6. Activation Time: Stir the mixture at 0-5 °C for 30-60 minutes to allow for the complete formation of the reactive intermediate.
Addition of Dicyandiamide: In a separate flask, prepare a suspension of sodium dicyandiamide (1.1 - 1.5 eq) in anhydrous acetonitrile. Add this suspension to the reaction mixture in portions, keeping the temperature below 10 °C.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a vigorously stirred, ice-cold saturated aqueous solution of sodium bicarbonate. Caution: Exothermic reaction and gas evolution!
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
[3]
Caption: General experimental workflow for the synthesis.
IV. Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Product Formation
1. Moisture in reagents or solvent: Hydrolysis of POCl₃ and the reactive intermediate.
- Ensure all glassware is rigorously flame-dried. \n- Use freshly opened or distilled anhydrous solvents and reagents.
2. Incomplete activation of the amide: Insufficient POCl₃ or reaction time.
- Increase the stoichiometry of POCl₃ slightly (e.g., to 1.3 eq). \n- Extend the activation time at 0-5 °C to 1-2 hours.
3. Low reactivity of dicyandiamide: Poor solubility or use of the free base instead of the more nucleophilic salt.
- Use sodium dicyandiamide or prepare it in situ by adding a strong, non-nucleophilic base (e.g., NaH) to dicyandiamide in a separate flask before addition. \n- Consider using a more polar aprotic solvent like DMF to improve solubility.
4. Reaction temperature too low: The coupling reaction may have a significant activation energy barrier.
- After the addition of dicyandiamide, allow the reaction to slowly warm to room temperature. Gentle heating (e.g., to 40-50 °C) may be beneficial, but should be monitored carefully for byproduct formation.
Formation of Multiple Byproducts
1. Excessive heat: Can lead to decomposition of the product or side reactions.
- Maintain strict temperature control, especially during the addition of POCl₃. \n- If heating is necessary, do so cautiously and monitor the reaction closely by TLC.
2. Incorrect stoichiometry: An excess of either reactant can lead to side reactions.
- Carefully optimize the molar ratios of all reactants. Start with a 1:1.1:1.1 ratio of amide:POCl₃:dicyandiamide salt and adjust as needed.
3. Self-condensation of dicyandiamide: Can occur under certain conditions.
- Add the dicyandiamide suspension slowly and in portions to the activated amide solution.
4. Hydrolysis during workup: The product may be sensitive to acidic or basic conditions.
- Ensure the quenching solution is well-buffered and cold. \n- Minimize the time the product is in contact with aqueous acidic or basic solutions.
Difficult Purification
1. Product is highly polar: May be difficult to extract from the aqueous layer or elute from a silica gel column.
- Use a more polar extraction solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. \n- For column chromatography, use a more polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve peak shape. [4]
2. Product co-elutes with impurities:
- Try a different solvent system for chromatography. \n- Consider recrystallization from a suitable solvent or solvent mixture. Test a range of solvents to find one in which the product has low solubility at room temperature but is soluble at elevated temperatures. [3]
Technical Support Center: Synthesis of N'-cyanocyclopropanecarboximidamide
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of N'-cyanocyclopropanecarboximidamide. This guide is designed to provide in-depth trouble...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N'-cyanocyclopropanecarboximidamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important intermediate. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of this reaction, ensuring both scientific integrity and experimental success.
I. Overview of the Synthesis
The synthesis of N'-cyanocyclopropanecarboximidamide typically involves the condensation reaction between cyclopropanecarboxamide and dicyandiamide. This reaction is generally carried out at elevated temperatures, often in the absence of a solvent or in a high-boiling point solvent. The core transformation involves the acylation of dicyandiamide with cyclopropanecarboxamide, leading to the formation of the desired N-acyl-N'-cyanoguanidine structure.
While seemingly straightforward, this synthesis is prone to several side reactions that can impact yield, purity, and overall process efficiency. Understanding the underlying mechanisms of both the desired reaction and potential side reactions is crucial for effective troubleshooting.
Reaction Workflow Diagram
Troubleshooting
Technical Support Center: Optimizing the Synthesis of N'-Cyanocyclopropanecarboximidamide
Welcome to the technical support center for the synthesis of N'-cyanocyclopropanecarboximidamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of N'-cyanocyclopropanecarboximidamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The core of this process is the acid-catalyzed condensation reaction between cyclopropanecarboxamide and dicyandiamide (DCDA). While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact its efficiency and outcome.
This document provides a detailed, experience-driven approach to mastering this synthesis. We will explore the causality behind each experimental choice, offering a self-validating framework for protocol optimization.
Part 1: Baseline Synthesis Protocol & Mechanism
The formation of N'-cyanocyclopropanecarboximidamide is achieved through the condensation of cyclopropanecarboxamide with dicyandiamide. This reaction is typically catalyzed by an acid, which activates the amide for nucleophilic attack by dicyandiamide.
Reactor Setup: To a dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add cyclopropanecarboxamide (1.0 eq) and dicyandiamide (1.1 eq).
Solvent & Catalyst Addition: Add a suitable high-boiling solvent (e.g., toluene or xylene, ~5-10 mL per gram of carboxamide). Introduce the acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq).
Reaction Execution: Heat the mixture to reflux (typically 110-140°C, depending on the solvent) under a nitrogen atmosphere. Monitor the reaction progress via TLC or HPLC.
Work-up & Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate. Filter the solid and wash with a non-polar solvent (e.g., hexanes) to remove residual solvent. If no precipitate forms, concentrate the mixture under reduced pressure and purify via recrystallization or column chromatography.
Reaction Mechanism Overview
The reaction proceeds via a guanylation mechanism. The acid catalyst protonates the carbonyl oxygen of the cyclopropanecarboxamide, increasing the electrophilicity of the carbonyl carbon. This allows for nucleophilic attack by one of the amino groups of dicyandiamide. Subsequent dehydration and rearrangement lead to the formation of the N'-cyanocyclopropanecarboximidamide product. Understanding this mechanism is crucial for troubleshooting, as it highlights the importance of acid catalysis and the potential for side reactions involving the nucleophilic and electrophilic centers.[1]
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis.
Issue 1: Low or No Product Yield
Q1: My reaction shows very low conversion even after prolonged heating. What are the likely causes?
A1: Low conversion is typically rooted in three areas: reactant quality, insufficient activation (catalyst or temperature), or improper stoichiometry.
Reactant Purity:
Cyclopropanecarboxamide: Ensure it is dry and free from impurities. The synthesis of the amide from its corresponding ester requires careful workup to remove residual alcoholates and alcohols, which can interfere with the main reaction.[2][3]
Dicyandiamide (DCDA): DCDA can degrade over time or through improper storage. It is also known that the physical properties (e.g., particle size) can affect reactivity.[4] Consider using freshly opened or recrystallized DCDA.
Catalyst Inefficiency:
Choice of Acid: Strong acids like p-toluenesulfonic acid or sulfuric acid are necessary to protonate the amide. Weaker acids may not provide sufficient activation.
Catalyst Loading: Ensure a catalytic amount (typically 5 mol%) is used. Too little catalyst results in a sluggish reaction, while too much can lead to side reactions or product degradation.
Sub-optimal Temperature: The condensation reaction requires significant thermal energy to drive the dehydration step. If the reaction temperature is too low, the reaction will stall. Ensure your solvent choice allows for a sufficiently high reflux temperature.
Stoichiometry: A slight excess of dicyandiamide (1.1-1.2 eq) is often used to drive the reaction to completion. Verify your initial measurements.
Q2: I see multiple spots on my TLC plate, and the desired product is a minor component. What are the probable side reactions?
A2: The formation of multiple byproducts points to issues with reaction conditions, particularly temperature and moisture.
Hydrolysis: The nitrile and imidamide functionalities in both the starting material (DCDA) and the product are susceptible to hydrolysis.[5][6] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Self-Condensation of DCDA: At high temperatures, dicyandiamide can self-condense to form melamine and other triazine derivatives. This is often observed as an insoluble white solid. Using the minimum effective temperature can help mitigate this.
Thermal Decomposition: The cyclopropane ring can be sensitive to very high temperatures or strong acids, potentially leading to ring-opening or rearrangement products. Avoid unnecessarily harsh conditions.
Troubleshooting Workflow: Low Yield
Below is a decision-making diagram to systematically address low-yield issues.
Caption: Troubleshooting Decision Tree for Low Yield
Part 3: FAQs - Parameter Optimization
Q3: How do I select the optimal solvent for this reaction?
A3: The ideal solvent should be inert to the reactants and catalyst, have a high boiling point to facilitate the reaction, and allow for easy product isolation. Polar aprotic solvents can sometimes be effective, but non-polar aromatic solvents are most commonly cited.
Solvent
Boiling Point (°C)
Characteristics & Considerations
Toluene
111
Standard Choice. Good balance of boiling point and solvating power. Allows for Dean-Stark trap use to remove water.
Xylenes
138-144
Higher Temperature. Useful if the reaction is sluggish in toluene. Can increase the rate of side reactions.
Dioxane
101
Polar Aprotic. Can improve the solubility of dicyandiamide. Must be rigorously dried as it is hygroscopic.
DMF/DMAc
153 / 165
High Polarity. Generally avoided. Can participate in side reactions and is difficult to remove. May be considered as a last resort for solubility issues.
Q4: How critical is moisture control in this synthesis?
A4: Extremely critical. The presence of water can lead to the hydrolysis of the cyano group in dicyandiamide to form urea derivatives or hydrolysis of the product's N'-cyano group.[5][6] This not only consumes your starting material but also complicates purification.
Best Practices:
Oven-dry all glassware before use.
Use anhydrous solvents.
Run the reaction under a dry, inert atmosphere (N2 or Ar).
If using a solvent like toluene, consider using a Dean-Stark trap to azeotropically remove any water generated during the reaction.
Q5: My product is difficult to purify. What strategies can I employ?
A5: Purification challenges often arise from unreacted starting materials or closely related side products.
Recrystallization: This is the most effective method if a suitable solvent system can be found. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixtures with water/hexanes) to find one where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
Acid/Base Wash: During the work-up, washing the organic layer with a dilute aqueous base (like NaHCO3) can help remove the acid catalyst and any acidic impurities. A subsequent brine wash will help remove residual water before drying.
Column Chromatography: If recrystallization fails, silica gel chromatography can be used. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with an appropriate solvent (e.g., ethyl acetate) is a good starting point. The highly polar nature of the product may require adding a small amount of methanol to the mobile phase for effective elution.
Workflow for Synthesis and Purification
Caption: General Experimental Workflow
References
US5068428A - Process for the preparation of cyclopropanecarboxamide.
US5659081A - Process for the preparation of cyclopropanecarboxamide.
Mechanism of the dicyandiamide/epoxide reaction. SciSpace.
Reactions of Nitriles. Chemistry Steps.
20.7: Chemistry of Nitriles. LibreTexts.
Guanidine synthesis by guanyl
Optimizing dicyandiamide pretreatment conditions for enhanced structure and electronic properties of polymeric graphitic carbon nitride.
Technical Support Center: Purification of N'-Cyanocyclopropanecarboximidamide
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Detailed, peer-reviewed purification protocols for N'-cyanocyclopropanecarboximidamide are not extensivel...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed, peer-reviewed purification protocols for N'-cyanocyclopropanecarboximidamide are not extensively available in the public domain. This guide is therefore constructed based on fundamental principles of organic chemistry, drawing parallels with the known behavior of molecules containing similar functional groups (imidamides, cyano groups, and cyclopropyl rings). The protocols and troubleshooting advice provided herein are intended as a robust starting framework for developing a specific purification procedure.
Introduction: Understanding the Molecule
N'-cyanocyclopropanecarboximidamide is a small molecule characterized by three key functional groups: a cyclopropane ring, an imidamide moiety, and a cyano group. This unique combination presents specific challenges and opportunities in purification.
Polarity: The presence of the imidamide (-C(=NH)NH-) and cyano (-C≡N) groups makes the molecule polar. The imidamide group, in particular, can act as both a hydrogen bond donor and acceptor, suggesting solubility in polar protic and aprotic solvents.
Acidity/Basicity: The imidamide group has both a basic nitrogen (the sp2-hybridized nitrogen) and a weakly acidic nitrogen (the sp3-hybridized nitrogen). This means the molecule's charge state and, consequently, its solubility, will be pH-dependent. This property can be exploited during purification.
Potential for Degradation: The cyano and imidamide groups can be susceptible to hydrolysis under strong acidic or basic conditions. The strained cyclopropane ring is generally stable but can be reactive under certain catalytic conditions.
Purification Strategy Selection
Choosing the right purification technique is the first critical step. The choice between recrystallization and chromatography will depend on the scale of your synthesis, the nature of the impurities, and the required final purity.
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Guide
Section 1: Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds, especially at scale.[1][2]
Causality: The solvent is not polar enough to overcome the crystal lattice energy of your polar compound. The principle of "like dissolves like" is fundamental here.
Solutions:
Increase Solvent Polarity: Move to a more polar solvent. If you started with ethyl acetate, try acetone or acetonitrile. For highly polar compounds, polar protic solvents like ethanol or methanol may be necessary.[1]
Use a Solvent Mixture: If the compound is sparingly soluble in one solvent but too soluble in another, a binary solvent system can be effective. Dissolve the compound in a minimal amount of the "good" (high solubility) solvent at an elevated temperature, then slowly add the "bad" (low solubility) solvent until the solution becomes cloudy (the saturation point). Re-heat to clarify and then allow to cool slowly.[3]
Causality: The compound's solubility decreases too rapidly for the molecules to arrange into a crystal lattice, often because the solution is too concentrated or the cooling is too fast. It can also occur if the melting point of the compound is lower than the boiling point of the solvent.
Solutions:
Dilute the Solution: Add more hot solvent to the oiled-out mixture until it redissolves, then allow it to cool more slowly.
Slow Cooling: Insulate the flask to ensure a gradual temperature drop. This gives the molecules more time to form proper crystals.
Induce Crystallization:
Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites.
Seeding: Add a tiny crystal of the pure compound to the cooled solution to act as a template for crystal growth.
Change Solvent: Choose a solvent with a lower boiling point.
Causality: The compound has significant solubility in the cold solvent, or too much solvent was used.
Solutions:
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the compound.
Thorough Cooling: Cool the solution in an ice bath to minimize the compound's solubility in the mother liquor.
Solvent Selection: Re-evaluate your solvent choice. The ideal solvent shows a large difference in solubility between hot and cold conditions.
Second Crop: Concentrate the mother liquor (the solution left after filtration) and cool it again to obtain a second crop of crystals. Note that this crop may be less pure than the first.
Expert Tip: For amide-containing compounds, polar aprotic solvents like acetonitrile or polar protic solvents like ethanol are often excellent starting points for recrystallization trials.[1]
Section 2: Column Chromatography
Chromatography is a powerful technique for separating complex mixtures, especially when impurities are structurally similar to the target compound.[5]
Causality: The chosen mobile phase (eluent) has either too high or too low an elution strength, or the stationary phase is not appropriate.
Solutions:
Optimize the Mobile Phase:
Normal Phase (Silica Gel): N'-cyanocyclopropanecarboximidamide is polar and will likely adhere strongly to silica. You will need a relatively polar mobile phase. Start with a mixture like ethyl acetate/hexane and gradually increase the proportion of the more polar solvent (ethyl acetate). If separation is still poor, consider adding a small amount of a more polar solvent like methanol.
Reverse Phase (C18 Silica): Here, the stationary phase is non-polar. Elution is achieved with a polar mobile phase, typically a mixture of water and acetonitrile or methanol. Polar compounds elute earlier. This can be an excellent choice for purifying your target compound.
Add a Modifier: Due to the basic nature of the imidamide group, peak tailing on silica gel is common. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia in the mobile phase can significantly improve peak shape by neutralizing acidic sites on the silica.
Change the Stationary Phase: If silica gel fails, consider using alumina (which has different surface acidity) or a diol-bonded phase.
Causality: The compound is too strongly adsorbed to the stationary phase. This is highly probable for a polar, basic compound like N'-cyanocyclopropanecarboximidamide on standard silica gel.
Solutions:
Drastically Increase Eluent Polarity: Switch to a much more polar solvent system. For example, if you are using ethyl acetate/hexane, switch to dichloromethane/methanol.
Use a Basic Modifier: As mentioned above, adding triethylamine or ammonia to the mobile phase can help to elute basic compounds.
Switch to Reverse Phase: This is often the best solution for highly polar compounds.
Causality: The stationary phase may be too acidic or basic, causing hydrolysis of the imidamide or cyano groups. Silica gel is inherently acidic.
Solutions:
Neutralize the Silica: Pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a base (like triethylamine), then re-equilibrate with your mobile phase.
Use a Different Stationary Phase: Consider using neutral alumina or a bonded phase like diol or amino-propyl silica.
Work Quickly: Do not let the compound sit on the column for extended periods.
Common Solvent Systems for Chromatography
Stationary Phase
Typical Mobile Phase (in order of increasing polarity)
Normal Phase (Silica)
Hexane/Ethyl Acetate, Dichloromethane/Methanol
Reverse Phase (C18)
Water/Acetonitrile, Water/Methanol
Expert Tip: For polar compounds like this, gradient elution (where the polarity of the mobile phase is gradually increased during the separation) is often more effective than isocratic elution (using a single solvent mixture).
Caption: Troubleshooting workflow for column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of N'-cyanocyclopropanecarboximidamide?
A: Without knowing the specific synthetic route, common impurities could include:
Starting Materials: Unreacted cyclopropanecarboxamide or other precursors.
Byproducts: Hydrolysis of the cyano group to an amide or carboxylic acid, or hydrolysis of the imidamide back to an amide.
Reagents: Residual coupling agents or bases used in the synthesis.
Q2: How can I assess the purity of my compound after purification?
A: A combination of methods is recommended:
Thin-Layer Chromatography (TLC): A quick and easy way to see the number of components in your sample.
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify impurities if they are present in significant amounts (>1-5%).
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.
Q3: What are the stability considerations for this molecule during purification and storage?
A: The imidamide and cyano functionalities are susceptible to hydrolysis. It is advisable to avoid strong acids and bases, especially at elevated temperatures. For long-term storage, keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere (like nitrogen or argon) to prevent degradation from moisture and air.
Q4: Can I use an acidic or basic wash during workup?
A: Yes, and it can be a very effective preliminary purification step.
Acidic Wash: A dilute aqueous acid wash (e.g., 1M HCl) will protonate the basic imidamide group, forming a salt that will move into the aqueous layer, potentially separating it from non-basic impurities.
Basic Wash: A dilute aqueous base wash (e.g., saturated sodium bicarbonate) will deprotonate the weakly acidic N-H of the imidamide, which could also be used to move it into an aqueous layer, separating it from neutral impurities.
Care must be taken to avoid hydrolysis, so use mild conditions and do not heat the mixture. The pH at which the compound is neutral (its isoelectric point) will be the pH at which it is least soluble in water, a useful property for precipitation.
General Experimental Protocols
Developing a Recrystallization Procedure
Solvent Screening: Place a small amount (10-20 mg) of your crude solid into several small test tubes.
Add Solvent: To each tube, add a different solvent dropwise at room temperature. Note the solubility.
Heating: Gently heat the tubes that did not dissolve at room temperature. An ideal solvent will dissolve your compound when hot but not when cold.
Cooling: Allow the tubes with dissolved compound to cool to room temperature, then place them in an ice bath. Note the formation of crystals.
Scale-Up: Once an appropriate solvent is identified, dissolve the bulk of your crude product in the minimum amount of the hot solvent.
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then in an ice bath.
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Developing a Flash Chromatography Method
TLC Analysis: Develop a TLC method that gives your target compound an Rf value of approximately 0.2-0.4. The solvent system used for this TLC will be your starting mobile phase for the column.
Column Packing: Pack a column of the appropriate size with your chosen stationary phase (e.g., silica gel) using the initial, non-polar mobile phase.
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (ideally the mobile phase) and load it onto the top of the column. Alternatively, you can adsorb the compound onto a small amount of silica gel (dry loading), which often gives better resolution.
Elution: Begin eluting with the mobile phase, collecting fractions.
Gradient (if needed): If the compound is not eluting, gradually increase the polarity of the mobile phase.
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure compound.
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Technical Support Center: A Troubleshooting Guide for Cyanamide-Mediated Reactions
Welcome to the technical support center for cyanamide-mediated reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize the unique reactivity of the cyanamide moiety for...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for cyanamide-mediated reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize the unique reactivity of the cyanamide moiety for synthesis. Cyanamides are versatile reagents employed in cycloadditions, aminocyanations, and as electrophilic cyanating agents.[1] However, their unique chemical properties can also present challenges. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experiments.
Q1: I am planning a cyanamide-mediated coupling for the first time. What are the critical parameters I should consider for initial success?
A1: Success in cyanamide-mediated reactions hinges on understanding their dual nature: they possess both a nucleophilic amino nitrogen and an electrophilic nitrile unit.[1] For a typical coupling reaction, such as an amidation, the following parameters are crucial:
Reagent Purity and Handling: Cyanamide and its derivatives can be sensitive to moisture and may have limited shelf life. Aqueous cyanamide solutions can dimerize to dicyandiamide over time, reducing their effectiveness.[2] Always use a freshly opened bottle or a properly stored reagent. Certain electrophilic cyanating agents, like thiocyanoimidazolium salts, can undergo exothermic decomposition upon heating and must be handled with care.[1][3]
Solvent Choice: Anhydrous, aprotic solvents are generally preferred to prevent hydrolysis of activated intermediates. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are common choices.
Stoichiometry: Precise control over the stoichiometry of your starting materials (e.g., carboxylic acid, amine) and the cyanamide reagent is vital. A slight excess of the cyanamide reagent may be necessary, but a large excess can complicate purification.
Temperature Control: Many coupling reactions involving activated species benefit from being run at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions, such as the formation of N-acylurea in conceptually similar carbodiimide couplings.[4]
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This will help you identify the optimal reaction time and observe the formation of any byproducts.
Q2: What is the general mechanism for a cyanamide-mediated coupling of a carboxylic acid and an amine?
A2: While "cyanamide" can refer to the parent molecule (NH₂CN) or a class of substituted compounds (R₂NCN), in the context of coupling, they function similarly to carbodiimides. The cyanamide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond, releasing a urea byproduct.
Below is a diagram illustrating this key activation and coupling pathway, which is central to understanding potential failure points.
Caption: General mechanism of cyanamide-mediated amide bond formation.
Troubleshooting Low Yield or Stalled Reactions
Q3: My reaction has stalled or resulted in a very low yield of the desired product. What should I investigate?
A3: A low or zero yield points to a failure in one of the critical steps of the reaction. Use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for low-yield cyanamide reactions.
In-depth Causality:
Reagent Integrity: The N-CN bond in some cyanamide derivatives can be cleaved under certain conditions, and the parent molecule can dimerize.[1][2] Furthermore, any moisture will hydrolyze the O-acylisourea intermediate back to the starting carboxylic acid faster than the desired coupling can occur.
Carboxylic Acid Activation: This is often the rate-limiting step. Sterically hindered carboxylic acids may require higher temperatures or longer reaction times to form the active intermediate. While direct thermal condensation of acids and amines is possible, it often requires very high temperatures (>160 °C).[5] Catalytic methods are designed to avoid this.
Nucleophile Reactivity: Electron-poor amines (e.g., anilines with electron-withdrawing groups) or sterically hindered secondary amines are poor nucleophiles. If the amine is provided as a salt (e.g., hydrochloride), a non-nucleophilic base like diisopropylethylamine (DIPEA) must be added to free the amine for reaction.
Reaction Conditions: An incorrect temperature can be detrimental. While low temperatures often reduce side reactions, some activations require more thermal energy to proceed at a reasonable rate.[4] Always monitor the reaction to determine if it has genuinely stalled or is just slow.
Managing Side Reactions and Impurities
Q4: My TLC/LC-MS shows multiple byproducts. What are the common side reactions in cyanamide chemistry?
A4: The rich chemistry of cyanamides can lead to several side reactions if conditions are not optimized.[1]
Guanidine Formation: The most common side reaction. Your amine nucleophile can attack the cyanamide reagent itself (instead of the activated carboxylic acid) to form a guanidine derivative. This is especially prevalent if the amine is highly nucleophilic and the carboxylic acid activation is slow.
N-Acylurea Formation: This is an intramolecular rearrangement of the desired O-acylisourea intermediate. Instead of being attacked by the external amine nucleophile, the urea oxygen attacks the activated carbonyl, forming a stable N-acylurea that cannot participate further.[4] This is a classic side reaction for carbodiimide reagents and is minimized by keeping reaction temperatures low.[4]
Dimerization: As mentioned, cyanamide can dimerize to dicyandiamide, which is typically unreactive under coupling conditions and will remain as an impurity.[2]
Cycloaddition Reactions: The carbon-nitrogen triple bond of cyanamides can participate in [3+2] and [2+2+2] cycloadditions if suitable reacting partners (like azides or alkynes) are present in your substrate.[1]
Radical Reactions: Some N-acylcyanamides can undergo radical cascade reactions, particularly in the presence of radical initiators like AIBN or certain metals.[1]
Side Product
Probable Cause
Recommended Solution
Guanidine
Amine attacking cyanamide directly.
Add the amine slowly to the pre-activated carboxylic acid.
N-Acylurea
High temperature; slow nucleophilic attack.
Run the reaction at a lower temperature (e.g., 0 °C).[4]
Q5: How can I effectively purify my product and remove these byproducts?
A5: Purification can be challenging due to the polar nature of the urea and guanidine byproducts.
Aqueous Workup: Many urea and guanidine salts have some water solubility. A standard aqueous workup with an organic solvent (e.g., ethyl acetate, DCM) and water or brine can wash away a significant portion of these impurities. If your product is sufficiently nonpolar, this is the first and best step.
Acid/Base Extraction: If your product lacks an acidic or basic handle, you can sometimes use this to your advantage. For example, guanidine byproducts are basic and can be removed with a dilute acid wash (e.g., 1M HCl), provided your product is stable to acid.
Silica Gel Chromatography: This is the most common method.
Solvent System: A gradient elution from a nonpolar solvent (e.g., hexanes or DCM) to a more polar one (e.g., ethyl acetate or methanol) is typical.
Additives: For basic products that streak on silica, adding a small amount of triethylamine (~0.5-1%) to the mobile phase can improve peak shape. For acidic products, adding acetic acid (~0.5-1%) can help.
Dry Loading: If your crude material has poor solubility in the starting mobile phase, adsorbing it onto a small amount of silica gel (dry loading) before loading it onto the column can significantly improve separation.
Experimental Protocol: General Procedure for Cyanamide-Mediated Amidation
This protocol provides a starting point for the synthesis of an amide from a carboxylic acid and a primary amine using a generic disubstituted cyanamide.
Materials:
Carboxylic Acid (1.0 eq)
Primary Amine (1.1 eq)
N,N'-Diisopropylcyanamide (or similar) (1.2 eq)
Anhydrous Dichloromethane (DCM)
Nitrogen or Argon atmosphere
Procedure:
Setup: To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add the carboxylic acid (1.0 eq) and anhydrous DCM (to make a ~0.1 M solution).
Activation: Cool the flask to 0 °C in an ice bath. Add the N,N'-diisopropylcyanamide (1.2 eq) to the solution. Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the O-acylisourea intermediate.
Coupling: Add the primary amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DCM.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
Monitoring: Monitor the consumption of the limiting starting material by TLC or LC-MS. Check for the formation of the product and any major byproducts.
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove basic impurities), saturated NaHCO₃ solution (to remove acidic impurities), and brine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude material by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
References
Sharma, R., & De, S. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 615. [Link]
Foley, D. (2018). New Methods for the Synthesis of Cyanamides and their Application in Synthesis. Cardiff University. [Link]
Patsnap Synapse. (2024). What is the mechanism of Cyanamide?[Link]
Sharma, R., & De, S. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. ResearchGate. [Link]
Gougonce, C., et al. (2017). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 22(9), 1515. [Link]
Effect of temperature and pH on N'-cyanocyclopropanecarboximidamide stability
Welcome to the technical support center for N'-cyanocyclopropanecarboximidamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N'-cyanocyclopropanecarboximidamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, focusing on the critical effects of temperature and pH. Here, you will find troubleshooting guides and frequently asked questions to navigate potential challenges during your experiments.
Introduction to N'-cyanocyclopropanecarboximidamide Stability
N'-cyanocyclopropanecarboximidamide is a unique molecule featuring a cyclopropane ring, an imidamide functional group, and a cyano substituent on the imine nitrogen. Understanding its stability profile is paramount for accurate experimental results, formulation development, and defining storage conditions. The primary stability concerns for this compound, based on its structure and data from related molecules, are hydrolysis of the N'-cyanoimidamide group, which is significantly influenced by pH and temperature.
Troubleshooting Guide
This section addresses specific issues you might encounter during your work with N'-cyanocyclopropanecarboximidamide, providing potential causes and actionable solutions.
Issue 1: Inconsistent analytical results or loss of compound potency over a short period.
Potential Cause: Degradation of N'-cyanocyclopropanecarboximidamide in your sample or stock solution. The N'-cyanoimidamide functional group can be susceptible to hydrolysis, especially under non-neutral pH conditions.
Troubleshooting Steps:
Verify Solvent and Buffer pH: Immediately check the pH of the solvent or buffer system you are using. Compounds with N'-cyanoimine functional groups, such as certain pesticides, have shown varied stability with pH. For instance, some are less stable in acidic solutions, while others readily hydrolyze in alkaline media[1].
Solvent Selection: If using aqueous solutions, consider preparing fresh solutions before each experiment. If possible, use a buffered solution to maintain a stable pH, ideally in the neutral range to begin with, pending specific stability data for your compound.
Storage Conditions: Review your storage conditions. Are your solutions stored at room temperature for extended periods? Consider storing stock solutions at low temperatures (2-8°C or -20°C) and protecting them from light to minimize degradation.
Perform a Quick Stability Check: Prepare a fresh solution and analyze it immediately. Then, analyze it again after a few hours at room temperature and compare the results. A significant decrease in the main peak area and the appearance of new peaks in your chromatogram would indicate degradation.
Issue 2: Appearance of unknown peaks in your analytical chromatogram (e.g., HPLC, LC-MS).
Potential Cause: Formation of degradation products. The primary degradation pathway is likely hydrolysis of the N'-cyanoimidamide moiety.
Troubleshooting Steps:
Characterize Degradants: If you have access to mass spectrometry (MS), try to get the mass of the unknown peaks. This can provide clues about the degradation pathway. For example, hydrolysis of the cyano group could lead to a carboxamide, and hydrolysis of the imidamide could lead to the corresponding urea or cyclopropanecarboxamide.
Conduct a Forced Degradation Study: To proactively identify potential degradants, a forced degradation study is recommended.[2][3][4][5] This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate degradation and identify the resulting products. This will help in developing a stability-indicating analytical method.
Issue 3: Difficulty in obtaining a stable baseline during analytical method development.
Potential Cause: On-column degradation of the compound. The pH of the mobile phase or the temperature of the column could be promoting degradation during the analytical run.
Troubleshooting Steps:
Mobile Phase pH: Evaluate the effect of mobile phase pH on the stability of your compound. Test a range of pH values (e.g., acidic, neutral, and basic) to find a condition where the compound is most stable.
Column Temperature: High column temperatures can accelerate degradation. Try running the analysis at a lower temperature to see if the baseline stabilizes and if the appearance of degradation peaks is minimized.
Run Time: Shorter run times will minimize the exposure of the compound to potentially harsh analytical conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of N'-cyanocyclopropanecarboximidamide?
A1: The key factors are pH and temperature. The N'-cyanoimidamide functional group is the most likely site of instability. Hydrolysis is a common degradation pathway for compounds with similar functional groups.[6][7][8][9] The rate of this hydrolysis is often highly dependent on the pH of the solution and is accelerated by higher temperatures.
Q2: What is the likely degradation pathway for N'-cyanocyclopropanecarboximidamide?
A2: Based on the chemistry of related compounds, the most probable degradation pathway is hydrolysis. This can occur at two primary sites:
Hydrolysis of the N'-cyano group: This would likely lead to the formation of a urea derivative.
Hydrolysis of the imidamide C-N bond: This could lead to the formation of cyclopropanecarboxamide and cyanamide or its further degradation products.
The following diagram illustrates a potential hydrolytic degradation pathway:
Caption: Potential hydrolytic degradation pathways of N'-cyanocyclopropanecarboximidamide.
Q3: What are the recommended storage conditions for N'-cyanocyclopropanecarboximidamide?
A3: For solid material, it is advisable to store it in a tightly sealed container at low temperature (e.g., 2-8°C or -20°C) and protected from light and moisture. For solutions, it is best to prepare them fresh. If storage is necessary, use a buffered neutral solvent, store at low temperature, and protect from light. The optimal storage conditions should be determined through a formal stability study.
Q4: How can I perform a forced degradation study for this compound?
A4: A forced degradation study, also known as stress testing, is crucial for understanding the intrinsic stability of a molecule.[2][3][4][5] A typical study involves exposing the compound to the following conditions:
Stress Condition
Typical Reagents and Conditions
Purpose
Acid Hydrolysis
0.1 M HCl at room temperature and elevated temperature (e.g., 60°C)
To investigate degradation in acidic environments.
Base Hydrolysis
0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C)
To investigate degradation in alkaline environments.[6][7][8][9]
Oxidation
3% H₂O₂ at room temperature
To assess susceptibility to oxidation.
Thermal Degradation
Solid compound at elevated temperature (e.g., 80°C)
To evaluate thermal stability.
Photodegradation
Exposure to UV and visible light (ICH Q1B guidelines)
To determine light sensitivity.
Samples should be analyzed at various time points to track the degradation of the parent compound and the formation of degradation products.[10]
Here is a workflow for conducting a forced degradation study:
Caption: Workflow for a forced degradation study.
Q5: What is a stability-indicating analytical method and why is it important?
A5: A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. It is crucial because it allows you to quantify the decrease in the amount of the active compound and the increase in the levels of degradation products over time, which is the essence of a stability study.[11][12] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection is commonly used for this purpose.
Conclusion
References
NMR study of the influence of pH on the persistence of some neonicotinoids in water. (2025, August 6).
Stability Testing for Small-Molecule Clinical Trial Materials - Pharmaceutical Technology. (2019, October 1).
Forced Degradation Studies: Regulatory Considerations and Implementation.
Biologics vs. Small Molecules, What's the Difference for Stability Testing? (2019, October 2).
Synthesis of Cyclopropanecarboxylic Acid - YouTube. (2024, April 9).
Effect of water pH on the stability of pesticides - MSU Extension. (2008, March 18).
Alkaline degradation of lyophilized DMSA prior to labeling with 99mTc: Identification and development of the degradation pathway by HPLC and MS - PubMed.
Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. (2008, February 7).
Effect of Water pH on the Chemical Stability of Pesticides - DigitalCommons@USU.
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1 - PMC - NIH.
Stability Testing of Pharmaceutical Products. (2012, March 17).
Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. (2025, November 5).
Effects of pH on Pesticides and Growth Regulators : Greenhouse & Floriculture.
Effect of pH on Pesticide Stability and Efficacy.
Stability Studies and Testing of Pharmaceuticals - An Overview | LCGC International. (2020, June 1).
Pharmaceutical Forced Degradation Studies with Regulatory Consideration - ResearchGate.
Expiration Dating and Stability Testing for Human Drug Products - FDA. (2014, November 7).
Development of forced degradation and stability indicating studies of drugs—A review - NIH.
Technical Support Center: Optimizing N'-cyanocyclopropanecarboximidamide Reactions
Welcome to the technical support center for the synthesis of N'-cyanocyclopropanecarboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assis...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of N'-cyanocyclopropanecarboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Leveraging insights from related chemical transformations, this document aims to empower you to overcome common challenges and optimize your reaction outcomes.
Introduction to Catalyst Selection
The synthesis of N'-cyanocyclopropanecarboximidamide, a molecule with significant potential in medicinal chemistry, hinges on the precise selection of a catalyst and the optimization of reaction conditions. The molecule's unique structure, featuring a reactive cyanamide group, a strained cyclopropane ring, and an imidamide functionality, presents a distinct set of synthetic challenges. The choice of catalyst is paramount as it directly influences reaction rate, yield, and the impurity profile by steering the reaction through a desired mechanistic pathway while minimizing side reactions.
This guide will explore potential catalytic systems, drawing parallels from the synthesis of related N-cyano compounds and cyclopropane-containing molecules. We will delve into the mechanistic underpinnings of catalyst function and provide a structured approach to troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most promising classes of catalysts for the synthesis of N'-cyanocyclopropanecarboximidamide?
A1: While direct literature for this specific synthesis is emerging, based on analogous reactions involving N-cyano compounds and cyclopropane moieties, several catalyst classes show significant promise. Transition metal catalysts, particularly those based on palladium and copper, are excellent starting points.[1][2] Palladium catalysts, for instance, have demonstrated efficacy in activating C-H bonds in cyclopropyl groups for the synthesis of related heterocyclic structures.[2] Copper catalysts are known to participate in aminocyanation reactions.[1] Lewis acids and organocatalysts could also play a role in activating the reactants.
Q2: How does the catalyst activate the substrates in this reaction?
A2: The catalytic activation mechanism likely involves the coordination of the metal center to the nitrogen or cyano group of the reactants. In a hypothetical palladium-catalyzed cycle, the mechanism could involve oxidative addition of a reactant C-H or N-H bond to the palladium center, followed by migratory insertion of the second reactant and subsequent reductive elimination to yield the product and regenerate the catalyst.[3] A proposed general catalytic cycle is illustrated below.
Caption: Proposed catalytic cycle for N'-cyanocyclopropanecarboximidamide synthesis.
Q3: What are the critical reaction parameters to control for optimal yield and purity?
A3: Beyond the catalyst itself, several parameters are crucial for success:
Temperature: Fine-tuning the temperature is essential. While higher temperatures can increase the reaction rate, they may also lead to product decomposition or the formation of side products.[4]
Solvent: The choice of solvent can significantly impact catalyst solubility, stability, and reactivity. Aprotic polar solvents are often a good starting point.
Ligand: For transition metal catalysts, the ligand plays a critical role in modulating the metal center's electronic and steric properties, thereby influencing catalytic activity and selectivity.
Reactant Stoichiometry: Precise control of the molar ratios of the reactants is vital to prevent the formation of byproducts from unreacted starting materials.[5]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis of N'-cyanocyclopropanecarboximidamide.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Issue 1: Low or No Product Yield
Potential Cause 1: Inactive Catalyst
Causality: The chosen catalyst may not be suitable for this specific transformation, or it may have degraded due to improper storage or handling.
Troubleshooting Steps:
Verify Catalyst Quality: Ensure the catalyst is from a reputable source and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature).
Screen Alternative Catalysts: If the initial catalyst is ineffective, consider screening a panel of catalysts from different classes (e.g., various palladium or copper precursors with different ligands).
Increase Catalyst Loading: A modest increase in catalyst loading might initiate the reaction if the issue is low turnover frequency. However, be mindful of potential increases in side reactions.
Potential Cause 2: Sub-optimal Reaction Conditions
Causality: The reaction temperature, pressure, or time may not be within the optimal range for the catalytic cycle to proceed efficiently.
Troubleshooting Steps:
Systematic Temperature Variation: Conduct small-scale experiments at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) to identify the optimal thermal conditions.[4]
Solvent Screening: Test a variety of solvents with different polarities and coordinating abilities.
Time-Course Study: Monitor the reaction progress over time using techniques like TLC, HPLC, or GC to determine the optimal reaction duration and to check for product degradation over extended periods.
Potential Cause 3: Impure or Wet Reagents
Causality: Impurities in the starting materials can poison the catalyst. Water can lead to hydrolysis of the product or intermediates.
Troubleshooting Steps:
Reagent Purification: Purify the starting materials using standard techniques such as recrystallization or distillation.
Use of Anhydrous Conditions: Dry all glassware thoroughly and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Issue 2: Formation of Significant Side Products
Potential Cause 1: Competing Reaction Pathways
Causality: The reaction conditions may favor alternative, undesired reaction pathways, such as dimerization of starting materials or decomposition. The presence of multiple reactive sites in the substrates can lead to regioisomeric byproducts.
Troubleshooting Steps:
Byproduct Characterization: Isolate and characterize the major side products using analytical techniques like NMR and Mass Spectrometry to gain insight into the competing reaction pathways.[6]
Ligand Modification: For transition metal-catalyzed reactions, changing the ligand can alter the steric and electronic environment around the metal center, thereby improving selectivity.
Adjust Reactant Addition Order: In some cases, adding one reactant slowly to a mixture of the other reactant and the catalyst can minimize side reactions.
Potential Cause 2: Product Instability
Causality: The desired N'-cyanocyclopropanecarboximidamide product may be unstable under the reaction conditions, leading to degradation. The cyclopropane ring can be susceptible to ring-opening under harsh conditions.
Troubleshooting Steps:
Milder Reaction Conditions: Attempt the reaction at a lower temperature or with a less active, more selective catalyst.
Reduced Reaction Time: Once the optimal reaction time is determined from a time-course study, avoid unnecessarily long reaction times to minimize product degradation.
Catalyst Performance Comparison (Hypothetical Data Based on Related Reactions)
The following table provides a hypothetical comparison of potential catalyst systems for the synthesis of N'-cyanocyclopropanecarboximidamide, based on performance in analogous chemical transformations. This data should be used as a starting point for catalyst screening.
Effective in cycloaddition reactions involving cyanamides.
Rh(I) Complex
BINAP
THF
60
55-75
Potentially high selectivity under milder conditions.
Sc(OTf)₃
None
Acetonitrile
70
30-50
Lewis acid catalyst, may promote imidamide formation.
Experimental Protocol: A General Starting Point
The following is a generalized protocol for a small-scale test reaction. It should be optimized based on the specific catalyst and substrates used.
Preparation: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the catalyst (e.g., 5 mol%) and any solid ligand.
Reagent Addition: Add the cyclopropanecarboxamide (1.0 mmol) and the chosen anhydrous solvent (5 mL). Stir the mixture for 10 minutes.
Initiation: Add the cyanamide (1.2 mmol).
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or HPLC.
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
References
Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules. [Link]
Optimization of the Reaction Conditions a. ResearchGate. [Link]
Pd-Catalyzed C-O Bond Formation Enabling the Synthesis of Congested N, N, O-Trisubstituted Hydroxylamines. PubMed. [Link]
Transition-metal-catalysed C-N bond activation. The Royal Society of Chemistry. [Link]
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC - NIH. [Link]
Catalyst-free activation of N–C(O) Amide bonds – efficient cascade synthesis of N-acyl thiocarbamides in batch and continuous-flow. Green Chemistry (RSC Publishing). [Link]
Catalytic Cyanation of C–N Bonds with CO2/NH3. PMC - NIH. [Link]
Controllable synthesis of Co/NC catalysts with high-density Co–Nx active sites derived from Co/Zn-ZIF for cyclopropanation. PMC - NIH. [Link]
Accelerated Chemical Reaction Optimization Using Multi-Task Learning. PMC. [Link]
Electrocatalytic synthesis of C–N coupling compounds from CO2 and nitrogenous species. Pure. [Link]
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC - NIH. [Link]
OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. [Link]
Recent Advances in Visible-Light-Mediated Amide Synthesis. MDPI. [Link]
A Comparative Spectroscopic Guide to the Characterization of N'-cyanocyclopropanecarboximidamide
Abstract: This guide provides an in-depth characterization of N'-cyanocyclopropanecarboximidamide, a novel scaffold with potential applications in medicinal chemistry and drug development. Leveraging the unique steric an...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This guide provides an in-depth characterization of N'-cyanocyclopropanecarboximidamide, a novel scaffold with potential applications in medicinal chemistry and drug development. Leveraging the unique steric and electronic properties of the cyclopropane ring, this molecule presents a distinct structural motif.[1] As direct experimental data for this specific molecule is not widely published, this document serves as a predictive and comparative guide based on established spectroscopic principles. We will elucidate the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopic signatures. Through objective comparison with structurally related analogues—Cyclopropanecarboxamide and Cyclopropanecarboximidamide—we provide the critical data and rationale necessary for its unambiguous identification and differentiation. This guide is intended for researchers, synthetic chemists, and drug development professionals who require robust analytical methodologies for novel small molecules.
Introduction: The Rationale for N'-cyanocyclopropanecarboximidamide
The incorporation of small, strained rings like cyclopropane into molecular scaffolds is a well-established strategy in drug design to enhance metabolic stability, improve potency, and modulate physicochemical properties.[1] The N'-cyanocyclopropanecarboximidamide structure combines this strained ring with an N'-cyanoimidamide functional group, a bioisostere for carboxylates and other functionalities, which can significantly influence binding interactions and pharmacokinetic profiles. Accurate and unequivocal structural confirmation is the bedrock of any discovery program. This guide explains the causality behind spectroscopic observations, providing a self-validating framework for characterization.
Molecular Structure and Comparative Analogues
The core of our analysis focuses on the target molecule and two key comparators that allow for a systematic dissection of its spectroscopic features.
Figure 1: Molecular structures of the target compound and key comparators.
¹H NMR Spectroscopic Characterization
¹H NMR spectroscopy provides the initial, high-resolution fingerprint of a molecule. The unique electronic environment of the cyclopropane ring, characterized by its σ-aromaticity, results in significant shielding of its protons.[2][3][4] This causes their resonance to appear at an unusually high field (low ppm).
Predicted ¹H NMR Spectrum of N'-cyanocyclopropanecarboximidamide
The analysis of the ¹H NMR spectrum is best approached by dissecting the molecule into its spin systems. We predict two distinct regions: the highly shielded cyclopropyl protons and the downfield, exchangeable N-H protons.
Cyclopropyl Protons (H-1, H-2, H-2'):
Methine Proton (H-1): This proton, attached to the carbon bearing the imidamide group, will be the most deshielded of the cyclopropyl protons due to the anisotropic effect of the C=N bond. It will appear as a complex multiplet.
Methylene Protons (H-2, H-2'): These four protons on the other two carbons of the ring are diastereotopic. They will exhibit complex geminal and cis/trans vicinal couplings with each other and with the H-1 proton, resulting in overlapping multiplets in the highly shielded region of the spectrum. The high ring strain and specific bond hybridization contribute to this upfield shift.[5]
Imidamide Protons (NH and =NH):
These protons are acidic and will readily exchange with deuterium from solvents like D₂O, leading to the disappearance of their signals—a key diagnostic test. In a non-exchanging solvent like DMSO-d₆, they are expected to appear as broad singlets. Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
Comparative ¹H NMR Data
The choice of an appropriate comparison is critical for validating assignments. By comparing the target molecule to cyclopropanecarboxamide and its parent imidamide, we can isolate the electronic influence of the N'-cyano group.
Compound
Cyclopropyl H-1 (ppm)
Cyclopropyl H-2,2' (ppm)
Amide/Imidamide NH (ppm)
Key Differentiating Feature
N'-cyanocyclopropanecarboximidamide
~1.5 - 1.8 (m)
~0.8 - 1.2 (m)
~7.0 - 9.0 (br s)
Presence of two distinct, broad NH signals and characteristic cyclopropyl multiplets.
Cyclopropanecarboxamide
~1.2 - 1.5 (m)
~0.6 - 1.0 (m)
~6.5 - 7.5 (br s, 2H)
A single, broad NH₂ signal integrating to 2H. The cyclopropyl protons are slightly more shielded than in the target.
Cyclopropanecarboximidamide
~1.4 - 1.7 (m)
~0.7 - 1.1 (m)
~6.0 - 8.0 (br s, 3H total)
Three exchangeable protons, often appearing as two broad signals (NH and NH₂).[6]
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆) and Key Differentiating Features. (m = multiplet, br s = broad singlet).
¹³C NMR Spectroscopic Characterization
¹³C NMR, particularly with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, provides an unambiguous count of carbon environments and their types (C, CH, CH₂, CH₃).[7][8]
Predicted ¹³C NMR Spectrum of N'-cyanocyclopropanecarboximidamide
Imidamide Carbon (C=N): This quaternary carbon will appear significantly downfield, typically in the 155-165 ppm range, characteristic of an sp²-hybridized carbon double-bonded to nitrogen.
Nitrile Carbon (C≡N): The cyano group carbon is also a key marker, expected to resonate in the 115-120 ppm region. Its signal is often of lower intensity.
Cyclopropyl Carbons: Similar to the protons, the cyclopropyl carbons are exceptionally shielded. The methine carbon (C-1) will be slightly downfield of the methylene carbons (C-2) due to the attached electron-withdrawing group. Unsubstituted cyclopropane resonates at -2.7 ppm, so even with a substituent, these signals will be far upfield.[9]
Comparative ¹³C NMR Data
Comparing the ¹³C spectra allows for direct observation of the electronic impact of replacing an oxygen (amide) or hydrogen (imidamide) with the N'-cyano group.
Compound
C=O / C=N (ppm)
C≡N (ppm)
Cyclopropyl C-1 (ppm)
Cyclopropyl C-2 (ppm)
N'-cyanocyclopropanecarboximidamide
~160
~117
~18
~8
Cyclopropanecarboxamide
~175
N/A
~15
~7
Cyclopropanecarboximidamide
~158
N/A
~17
~8
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆).
Causality Insight: The carbonyl carbon of the amide is significantly more deshielded (~175 ppm) than the imidamide carbon (~160 ppm) due to the higher electronegativity of oxygen compared to nitrogen. The introduction of the electron-withdrawing cyano group on the nitrogen in our target molecule has a minimal effect on the C=N chemical shift compared to the parent imidamide.
Infrared (IR) Spectroscopic Characterization
IR spectroscopy is exceptionally powerful for identifying specific functional groups by their characteristic vibrational frequencies.[10] For our target molecule, the N-H, C≡N, and C=N stretches are the most diagnostic.
Predicted IR Spectrum of N'-cyanocyclopropanecarboximidamide
N-H Stretching: Expect medium-intensity, somewhat broad bands in the 3200-3400 cm⁻¹ region, corresponding to the N-H bonds of the imidamide.
C-H Stretching (Cyclopropyl): The C-H bonds of the strained cyclopropane ring are known to absorb at slightly higher frequencies than typical sp³ C-H bonds, appearing just above 3000 cm⁻¹ (~3010-3080 cm⁻¹).[11]
C≡N Stretching: A sharp, strong absorption band around 2240-2260 cm⁻¹ is the definitive signature of the N-cyano group. Its high frequency and sharp nature make it an unmistakable feature.
C=N Stretching: A strong band in the 1640-1670 cm⁻¹ region will correspond to the imidamide C=N double bond.
Comparative IR Data
Compound
N-H Stretch (cm⁻¹)
C-H Stretch (cm⁻¹)
C≡N Stretch (cm⁻¹)
C=O / C=N Stretch (cm⁻¹)
N'-cyanocyclopropanecarboximidamide
3200-3400
>3000
~2250 (Sharp, Strong)
~1650
Cyclopropanecarboxamide
3150-3350
>3000
N/A
~1680 (Amide I)
Cyclopropanecarboximidamide
3200-3400
>3000
N/A
~1640
Table 3: Predicted Key IR Absorption Frequencies.
Trustworthiness Check: The presence of a sharp, strong peak at ~2250 cm⁻¹ combined with the absence of a strong amide C=O carbonyl peak (~1680 cm⁻¹) and the presence of cyclopropyl C-H stretches (>3000 cm⁻¹) provides a self-validating spectroscopic signature for the target molecule.
Experimental Protocols & Workflow
To ensure reproducibility and accuracy, the following standardized protocols should be employed.
Recommended Workflow for Spectroscopic Analysis
Figure 2: Recommended workflow for complete spectroscopic characterization.
Protocol: NMR Sample Preparation and Acquisition
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound into a clean NMR tube.
Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the exchangeable N-H protons, which would be lost in solvents like CDCl₃ if trace acid is present or in D₂O.
Dissolution: Gently vortex the tube until the sample is fully dissolved.
¹H NMR Acquisition: Acquire a standard ¹H spectrum on a 400 MHz (or higher) spectrometer. A typical experiment involves 16 scans with a relaxation delay of 1-2 seconds.
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024) is required. Follow this with DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and quaternary carbons.
2D NMR Acquisition: For unambiguous assignment, especially of the complex cyclopropyl system, acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra. HMBC is particularly crucial for connecting the cyclopropyl protons to the imidamide carbon (C-4).
Protocol: FT-IR Sample Preparation and Acquisition
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is ideal as it requires minimal sample preparation.
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired immediately prior to the sample spectrum and automatically subtracted.
Conclusion
The structural characterization of N'-cyanocyclopropanecarboximidamide is definitively achievable through a combined NMR and IR spectroscopic approach. The key identifying features are:
¹H NMR: A set of highly shielded, complex multiplets between ~0.8-1.8 ppm and two broad, exchangeable N-H signals further downfield.
¹³C NMR: The presence of three key signals: the imidamide carbon (~160 ppm), the nitrile carbon (~117 ppm), and the uniquely shielded cyclopropyl carbons (<20 ppm).
IR: A sharp and strong cyano stretch (~2250 cm⁻¹) in combination with a C=N stretch (~1650 cm⁻¹) and characteristic cyclopropyl C-H stretches (>3000 cm⁻¹).
By comparing these data against the spectra of cyclopropanecarboxamide and cyclopropanecarboximidamide, researchers can confidently confirm the synthesis of this novel molecular scaffold, paving the way for its exploration in drug discovery and materials science.
References
Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of cyclopropane. Retrieved from [Link]
Kubas, A., et al. (n.d.). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS. Retrieved from [Link]
Baranac-Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. Retrieved from [Link]
Ghanem, V. M., et al. (2020). Spectroscopic evidence for the two C-H-cleaving intermediates of Aspergillus nidulans isopenicillin N synthase. PMC - NIH. Retrieved from [Link]
Lee, G., et al. (2020). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. PubMed Central. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of cyclopropane. Retrieved from [Link]
Baranac-Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ACS Publications. Retrieved from [Link]
Reddy, T. S., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC - NIH. Retrieved from [Link]
Slabey, V. A. (1956). The Infrared Spectra of Some Cyclopropanes. The Journal of Organic Chemistry.
Basheer, A., et al. (2020). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. MDPI. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from [Link]
Zitko, J., et al. (2011). Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. PubMed. Retrieved from [Link]
University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
Baranac-Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. Retrieved from [Link]
Reddy, T. S., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed. Retrieved from [Link]
Weigert, F. J., & Roberts, J. D. (1967). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES. DTIC. Retrieved from [Link]
Chem Wonders. (2022). How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group. YouTube. Retrieved from [Link]
PubChem. (n.d.). Cyclopropanecarboximidamide hydrochloride. Retrieved from [Link]
Cativiela, C., et al. (1995). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. PubMed. Retrieved from [Link]
HSC Chemistry. (2021). Carbon-13 NMR Spectroscopy: What You Need to Know. YouTube. Retrieved from [Link]
Plíva, J., et al. (1995). Analysis of the High-Resolution Infrared Spectrum of Cyclopropane. ResearchGate. Retrieved from [Link]
Wiberg, K. B., & Nist, B. J. (1961). The Infrared Spectra of Some Cyclopropanes. Journal of the American Chemical Society.
El-Faham, A., et al. (2021). NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. Universidad de Granada. Retrieved from [Link]
Kim, D. W., et al. (2010). Synthesis and characterization of nitroimidazole derivatives for 68Ga-labeling and testing in tumor xenografted mice. PubMed. Retrieved from [Link]
University of Colorado Boulder. (n.d.). IR Spectroscopy. Retrieved from [Link]
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Morishima, I., et al. (1985). Unique cyanide nitrogen-15 nuclear magnetic resonance chemical shift values for cyano-peroxidase complexes. Relevance to the heme active-site structure and mechanism of peroxide activation. PubMed. Retrieved from [Link]
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Palomar College. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
A Comparative Guide to the Quantitative Analysis of N'-cyanocyclopropanecarboximidamide by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical comparison of potential methodologies for the quantitative analysis of N'-cyano...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of potential methodologies for the quantitative analysis of N'-cyanocyclopropanecarboximidamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this exact analyte are not widely published, this document extrapolates from established bioanalytical techniques for structurally similar compounds, such as carboximidamides and cyclopropane derivatives, to propose and compare robust analytical strategies.[1][2] The principles outlined herein are grounded in authoritative guidelines on bioanalytical method validation to ensure scientific integrity.[3][4]
Introduction to N'-cyanocyclopropanecarboximidamide and the Imperative for a Robust Bioanalytical Strategy
N'-cyanocyclopropanecarboximidamide is a novel small molecule with potential therapeutic applications. Its unique chemical structure, featuring a cyclopropane ring and a cyanoguanidine moiety, necessitates a highly selective and sensitive analytical method for pharmacokinetic, toxicokinetic, and metabolic studies. LC-MS/MS stands as the gold standard for such bioanalysis due to its superior specificity and sensitivity.[5][6] The development of a reliable LC-MS/MS method is a critical step in the drug development pipeline, providing the data necessary for regulatory submissions and ensuring the safety and efficacy of the potential therapeutic agent.[3][7]
This guide will compare three common bioanalytical sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—and their impact on the subsequent LC-MS/MS analysis of N'-cyanocyclopropanecarboximidamide.
Foundational LC-MS/MS Parameters for N'-cyanocyclopropanecarboximidamide
Before delving into sample preparation, it is crucial to establish the foundational instrumental parameters. Based on the chemical structure of N'-cyanocyclopropanecarboximidamide, a reversed-phase chromatographic separation coupled with positive ion electrospray ionization (ESI+) is the most logical starting point. The imidamide and cyano groups are expected to readily accept a proton.
Hypothetical MRM Transitions:
For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred scan mode on a triple quadrupole mass spectrometer, offering high selectivity and sensitivity.[8] The precursor ion would be the protonated molecule [M+H]⁺. The product ions would be generated by fragmentation of the precursor ion in the collision cell.
Precursor Ion [M+H]⁺: To be determined based on the exact mass of N'-cyanocyclopropanecarboximidamide.
Potential Product Ions: Fragmentation would likely occur at the C-N bonds, leading to characteristic product ions.
The selection and optimization of MRM transitions are a critical first step in method development.
Comparative Analysis of Sample Preparation Methodologies
The choice of sample preparation technique is pivotal and directly influences method performance, including recovery, matrix effects, and overall sensitivity.[9] We will now compare PPT, LLE, and SPE for the extraction of N'-cyanocyclopropanecarboximidamide from a biological matrix, such as human plasma.
Methodology Comparison Workflow
Caption: Comparative workflow for LC-MS/MS analysis.
A. Protein Precipitation (PPT)
Principle: A simple and rapid technique where an organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.[7] After centrifugation, the supernatant containing the analyte is injected into the LC-MS/MS system.
Experimental Protocol:
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
Centrifuge at 10,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
Expected Performance:
Pros: High throughput, simple, and inexpensive.
Cons: Less clean extract, leading to potential for significant matrix effects and ion suppression. This can negatively impact sensitivity and reproducibility.
B. Liquid-Liquid Extraction (LLE)
Principle: This technique separates the analyte from the sample matrix based on its differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[8]
Experimental Protocol:
To 100 µL of plasma sample, add the internal standard and 50 µL of a buffering agent (e.g., 0.1 M ammonium hydroxide to ensure the analyte is in a neutral form).
Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
Vortex for 5 minutes to facilitate extraction.
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
Transfer the organic layer to a clean tube, evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.
Expected Performance:
Pros: Cleaner extracts compared to PPT, leading to reduced matrix effects.
Cons: More labor-intensive and time-consuming. Solvent selection is critical and requires optimization.
C. Solid-Phase Extraction (SPE)
Principle: SPE utilizes a solid sorbent to selectively retain the analyte from the liquid sample. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of solvent.[7][9] For a moderately polar compound like N'-cyanocyclopropanecarboximidamide, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent could be effective.
Experimental Protocol (Reversed-Phase SPE):
Condition the SPE cartridge (e.g., C18, 30 mg) with 1 mL of methanol followed by 1 mL of water.
Load 100 µL of the plasma sample (pre-treated with internal standard and diluted with a weak aqueous acid).
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
Elute the analyte with 500 µL of a strong organic solvent (e.g., methanol or acetonitrile).
Evaporate the eluate and reconstitute in the mobile phase for injection.
Comparing the reactivity of N'-cyanocyclopropanecarboximidamide with other carboximidamides
For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Chemical Landscape of N'-Cyanocyclopropanecarboximidamide In the vast and intricate world of medicinal chemistry and drug developme...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Chemical Landscape of N'-Cyanocyclopropanecarboximidamide
In the vast and intricate world of medicinal chemistry and drug development, the design and synthesis of novel molecular scaffolds with tunable reactivity are of paramount importance. Among the myriad of functional groups, carboximidamides serve as critical building blocks and pharmacophores in a wide array of therapeutic agents. This guide provides an in-depth comparative analysis of the reactivity of a particularly intriguing derivative: N'-cyanocyclopropanecarboximidamide. We will explore how the unique combination of a cyclopropyl ring and an N'-cyano group modulates the chemical behavior of the core carboximidamide functionality, setting it apart from its structural analogs.
The strategic incorporation of cyclopropane rings into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and introduce conformational rigidity.[1] Similarly, the N'-cyano group, a powerful electron-withdrawing moiety, can significantly influence the electronic properties and reactivity of adjacent functional groups. The convergence of these two structural features in N'-cyanocyclopropanecarboximidamide presents a unique chemical entity with a nuanced reactivity profile that warrants detailed investigation.
This guide will delve into the theoretical underpinnings of its reactivity, supported by analogous experimental observations from the literature, and present a framework for its empirical evaluation. We aim to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively harness the synthetic potential of N'-cyanocyclopropanecarboximidamide.
The Dueling Influences of the Cyclopropyl and N'-Cyano Groups
The reactivity of the carboximidamide functional group is primarily dictated by the electrophilicity of the central carbon atom and the nucleophilicity of the nitrogen atoms. The substituents attached to this core structure can either enhance or attenuate its reactivity through a combination of electronic and steric effects. In N'-cyanocyclopropanecarboximidamide, we witness a fascinating interplay of two distinct electronic influences.
The Cyclopropyl Group: A σ-Electron Withdrawing and π-Donating Moiety
The cyclopropyl group is a unique substituent with dual electronic character. Due to the high s-character of its C-C bonds, it acts as a σ-electron withdrawing group, which would be expected to increase the electrophilicity of the adjacent carboximidamide carbon. However, the Walsh orbitals of the cyclopropane ring can overlap with adjacent p-orbitals, allowing it to act as a π-electron donor, a phenomenon often referred to as "cyclopropyl conjugation." This π-donating ability can stabilize an adjacent positive charge, which could form during certain reaction mechanisms.
The N'-Cyano Group: A Potent Electron Withdrawer
The cyano group (-C≡N) is a strongly electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond. When attached to the nitrogen of the carboximidamide, it significantly reduces the electron density on the nitrogen atoms and, through resonance, increases the electrophilicity of the central carbon atom. This heightened electrophilicity is expected to make the molecule more susceptible to nucleophilic attack.
The combination of these two groups suggests a complex reactivity profile for N'-cyanocyclopropanecarboximidamide. The N'-cyano group likely dominates in enhancing the electrophilicity of the central carbon, making it more reactive towards nucleophiles than a simple alkylcarboximidamide. The cyclopropyl group's σ-withdrawing nature would further amplify this effect, while its π-donating character might play a role in stabilizing intermediates in specific reaction pathways.
Comparative Reactivity Analysis: A Hypothetical Framework
To empirically dissect the reactivity of N'-cyanocyclopropanecarboximidamide, a comparative study against a series of analogous carboximidamides is proposed. This study would involve monitoring the rate of a model reaction, such as hydrolysis or aminolysis, under controlled conditions.
Selection of Model Carboximidamides for Comparison:
N'-Cyanocyclopropanecarboximidamide (Test Compound): The focus of our investigation.
Cyclopropanecarboximidamide (Control 1): To isolate the effect of the cyclopropyl group.
N'-Cyanoacetamide (Control 2): To isolate the effect of the N'-cyano group on a simple alkyl backbone.
Acetamidine (Control 3): A simple alkyl carboximidamide to serve as a baseline.
Proposed Experimental Workflow:
The following workflow outlines a robust method for comparing the hydrolysis rates of the selected carboximidamides.
Caption: A generalized workflow for the comparative kinetic analysis of carboximidamide hydrolysis.
Expected Reactivity Trends and Mechanistic Rationale:
Based on the electronic properties of the substituents, the following trend in hydrolysis rates is anticipated:
N'-Cyanoacetamide is expected to be the most reactive due to the powerful electron-withdrawing effect of the N'-cyano group, which significantly increases the electrophilicity of the carboximidamide carbon.
N'-Cyanocyclopropanecarboximidamide is predicted to be slightly less reactive than N'-cyanoacetamide. While the σ-withdrawing nature of the cyclopropyl group would contribute to the electrophilicity, its π-donating capability might offer some stabilization to the starting material, marginally reducing its reactivity compared to the simple acetyl analog.
Cyclopropanecarboximidamide is expected to be more reactive than the baseline acetamidine. The σ-electron withdrawing nature of the cyclopropyl group will make the central carbon more electrophilic than in acetamidine.
Acetamidine , lacking any strong electron-withdrawing groups, is expected to be the least reactive towards hydrolysis.
Detailed Experimental Protocols
Protocol 1: Synthesis of N'-Cyanocyclopropanecarboximidamide
This protocol is a representative synthesis based on known methods for N-cyanoguanidine formation.
Step 1: Synthesis of Cyclopropanecarboxamide. To a solution of cyclopropanecarbonyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add aqueous ammonia (2.0 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours. Extract the product with DCM, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cyclopropanecarboxamide.
Step 2: Dehydration to Cyclopropanecarbonitrile. To a solution of cyclopropanecarboxamide (1.0 eq) in DCM, add trifluoroacetic anhydride (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM. Dry the organic layer and concentrate to obtain cyclopropanecarbonitrile.
Step 3: Formation of the Imidate. To a solution of cyclopropanecarbonitrile (1.0 eq) in anhydrous methanol, add a catalytic amount of sodium methoxide. Stir the mixture at room temperature for 24 hours. Neutralize the reaction with acetic acid and concentrate under reduced pressure to obtain the crude methyl cyclopropanecarboximidate.
Step 4: Reaction with Cyanamide. To a solution of the crude methyl cyclopropanecarboximidate (1.0 eq) in anhydrous methanol, add cyanamide (1.2 eq). Heat the reaction mixture at reflux for 6 hours. Cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N'-cyanocyclopropanecarboximidamide.
Protocol 2: Kinetic Analysis of Hydrolysis by HPLC
Preparation of Solutions:
Prepare a 100 mM phosphate buffer solution at pH 7.4.
Prepare 10 mM stock solutions of each carboximidamide in acetonitrile.
Reaction Procedure:
Equilibrate the phosphate buffer to 37 °C in a water bath.
To 9.9 mL of the pre-warmed buffer, add 100 µL of the 10 mM carboximidamide stock solution to initiate the reaction (final concentration = 100 µM).
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 500 µL aliquot of the reaction mixture.
Immediately quench the reaction by adding the aliquot to 500 µL of 0.1 M HCl.
HPLC Analysis:
Analyze the quenched samples by reverse-phase HPLC using a C18 column.
Use a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).
Monitor the elution of the carboximidamide at its UV absorbance maximum.
Quantify the peak area of the remaining carboximidamide at each time point.
Data Analysis:
Calculate the natural logarithm of the carboximidamide concentration (ln[C]) at each time point.
Plot ln[C] versus time.
The pseudo-first-order rate constant (k_obs) is the negative of the slope of the resulting linear fit.
Data Presentation and Interpretation
The results of the comparative hydrolysis study can be summarized in the following table:
Carboximidamide
Predicted Relative Reactivity
Expected Pseudo-First-Order Rate Constant (k_obs) at pH 7.4, 37 °C (s⁻¹)
N'-Cyanoacetamide
Highest
k₁
N'-Cyanocyclopropanecarboximidamide
High
k₂ (where k₂ < k₁)
Cyclopropanecarboximidamide
Moderate
k₃ (where k₃ < k₂)
Acetamidine
Lowest
k₄ (where k₄ < k₃)
The experimentally determined rate constants would provide quantitative evidence for the electronic effects of the cyclopropyl and N'-cyano groups on the reactivity of the carboximidamide core. A larger k_obs value indicates a higher susceptibility to hydrolysis and, by extension, a greater electrophilicity of the central carbon atom.
Mechanistic Insights and Synthetic Applications
The enhanced electrophilicity of N'-cyanocyclopropanecarboximidamide, driven primarily by the N'-cyano group, makes it a valuable synthon for the construction of more complex molecules. It can readily react with a variety of nucleophiles, such as amines, alcohols, and thiols, to form substituted guanidines, isoureas, and isothioureas, respectively. These moieties are prevalent in many biologically active compounds.
The following diagram illustrates the general mechanism of nucleophilic addition to an N'-cyanocarboximidamide.
Caption: General mechanism of nucleophilic substitution on an N'-cyanocarboximidamide.
The cyclopropyl group, while having a modest electronic influence compared to the N'-cyano group, can play a crucial role in the overall properties of the final molecule. Its inherent metabolic stability can protect an adjacent functionality from enzymatic degradation, a highly desirable feature in drug design.[1]
Conclusion
N'-Cyanocyclopropanecarboximidamide represents a fascinating case study in the rational design of reactive intermediates for organic synthesis and medicinal chemistry. The interplay between the electron-withdrawing N'-cyano group and the electronically ambiguous cyclopropyl substituent creates a unique reactivity profile. While the N'-cyano group is the primary driver of the enhanced electrophilicity of the carboximidamide core, the cyclopropyl moiety offers a valuable tool for fine-tuning this reactivity and imparting desirable pharmacokinetic properties.
The experimental framework outlined in this guide provides a clear path for the quantitative comparison of N'-cyanocyclopropanecarboximidamide's reactivity against its analogs. The insights gained from such studies will undoubtedly empower researchers to leverage the unique chemical properties of this versatile building block in the discovery and development of next-generation therapeutics.
References
Looper, R. E., Haussener, T. J., & Mack, J. B. C. (2011). Chlorotrimethylsilane Activation of Acylcyanamides for the Synthesis of Mono-N-acylguanidines. The Journal of Organic Chemistry, 76(17), 6967–6971. [Link]
MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]
Millar, A., & Scott, J. S. (2016). The cyclopropyl group in medicinal chemistry. Journal of Medicinal Chemistry, 59(15), 7133-7157. [Link]
Fennie, M. W., & Roth, J. M. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education, 93(10), 1788–1793. [Link]
U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]
Zheng, J., Zhang, Y., Wang, D., & Cui, S. (2016). Silver(I)-Mediated Phosphorylation/Cyclization Cascade of N-Cyanamide Alkenes for Divergent Access to Quinazolinones and Dihydroisoquinolinones. Organic Letters, 18(8), 1768–1771. [Link]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Novel Compounds: A Case Study with N'-cyanocyclopropanecarboximidamide
For researchers, scientists, and drug development professionals, the journey of a novel compound from discovery to a potential therapeutic is paved with rigorous analytical scrutiny. The reliability of quantitative data...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the journey of a novel compound from discovery to a potential therapeutic is paved with rigorous analytical scrutiny. The reliability of quantitative data is paramount, underpinning critical decisions in pharmacokinetics, stability testing, and quality control. This guide provides an in-depth, experience-driven framework for the development, validation, and cross-validation of analytical methods, using the hypothetical novel compound N'-cyanocyclopropanecarboximidamide as a case study.
The principles and methodologies detailed herein are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically sound and regulatory-compliant approach.
The Imperative of Robust Analytical Method Validation
Before any analytical method can be trusted for its intended purpose, it must undergo a thorough validation process. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose[1]. This is not a one-time event but a continuous process throughout the method's lifecycle[2]. For a novel compound like N'-cyanocyclopropanecarboximidamide, where no prior analytical history exists, establishing and cross-validating multiple analytical techniques is a cornerstone of a robust drug development program.
Cross-validation is a critical step to ensure that data from different analytical methods are comparable[3]. This is particularly important when methods are transferred between laboratories or when different techniques are used within the same study to analyze samples[3][4].
This guide will compare two of the most common and powerful analytical techniques for small molecules: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The Regulatory Backdrop: ICH Q2(R2) and FDA Guidance
The validation of analytical procedures is governed by a well-established regulatory framework, primarily detailed in the ICH Q2(R2) guideline, "Validation of Analytical Procedures"[5][6][7]. This guideline outlines the key performance characteristics that must be evaluated:
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present[8][9].
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range[8].
Accuracy: The closeness of test results obtained by the method to the true value[8].
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision[8].
Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy[8].
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters[8].
A validation protocol should be established before the study, outlining the performance characteristics and acceptance criteria[10][11].
The Cross-Validation Workflow
The following diagram illustrates the workflow for developing, validating, and cross-validating two independent analytical methods for N'-cyanocyclopropanecarboximidamide.
Caption: Workflow for Analytical Method Validation and Cross-Validation.
Hypothetical Performance Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix.
Validation Parameter
HPLC-UV
LC-MS/MS
Commentary
Linearity (r²)
> 0.999
> 0.999
Both methods are expected to show excellent linearity.
Accuracy (% Recovery)
98.0 - 102.0%
99.0 - 101.0%
Both methods should demonstrate high accuracy.
Precision (%RSD)
< 2.0%
< 1.5%
LC-MS/MS may offer slightly better precision.
LOQ
~10 ng/mL
~0.1 ng/mL
LC-MS/MS is significantly more sensitive.
Selectivity
Moderate to High
Very High
LC-MS/MS offers superior selectivity due to mass-based detection.
Robustness
Generally Robust
Robust, but sensitive to matrix effects
LC-MS/MS may require more careful control of experimental conditions.
Cost & Complexity
Lower
Higher
HPLC-UV is more accessible and has lower operational costs.
Experimental Protocols
Protocol 1: HPLC-UV Method Validation for N'-cyanocyclopropanecarboximidamide
1. Objective: To validate an HPLC-UV method for the quantification of N'-cyanocyclopropanecarboximidamide in a simple matrix (e.g., drug substance).
2. Materials:
N'-cyanocyclopropanecarboximidamide reference standard
HPLC grade acetonitrile and water
Formic acid
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions (Example):
Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: Determined by UV scan (e.g., 220 nm)
Injection Volume: 10 µL
4. Validation Procedures:
Specificity: Analyze blank, placebo (if applicable), and reference standard solutions. Spike the reference standard with known impurities or degradation products to demonstrate resolution.
Linearity: Prepare a series of at least five concentrations of the reference standard across the expected analytical range. Perform a linear regression analysis of the peak area versus concentration.
Accuracy: Analyze samples with known concentrations (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.
Precision (Repeatability): Analyze a minimum of six replicate preparations of the reference standard at 100% of the target concentration. Calculate the relative standard deviation (%RSD).
Intermediate Precision: Repeat the precision study on a different day with a different analyst and/or instrument.
LOQ & LOD: Determine experimentally by analyzing a series of dilute solutions and establishing the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Robustness: Deliberately vary method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±5°C) and assess the impact on the results.
Protocol 2: LC-MS/MS Method Validation for N'-cyanocyclopropanecarboximidamide
1. Objective: To validate a highly sensitive and selective LC-MS/MS method for the quantification of N'-cyanocyclopropanecarboximidamide in a complex matrix (e.g., plasma).
2. Materials:
N'-cyanocyclopropanecarboximidamide reference standard
Stable isotope-labeled internal standard (SIL-IS) of N'-cyanocyclopropanecarboximidamide
LC-MS grade solvents
Plasma from the relevant species
3. LC-MS/MS Conditions (Example):
LC conditions similar to HPLC-UV but may use a shorter column and faster gradient for higher throughput.
Mass Spectrometer: Triple quadrupole
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode
MRM Transitions: Optimize parent and product ion transitions for both the analyte and the SIL-IS.
4. Validation Procedures:
Follow the same general principles as for HPLC-UV, with the following additions:
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte. This is typically done by comparing the response of the analyte in neat solution versus post-extraction spiked matrix.
Recovery: Determine the efficiency of the sample extraction procedure.
Cross-Validation Protocol: A Bridge Between Methods
The goal of cross-validation is to demonstrate that the two validated methods provide comparable data[3].
1. Objective: To compare the quantitative results obtained from the validated HPLC-UV and LC-MS/MS methods.
2. Experimental Design:
Prepare a set of quality control (QC) samples at low, medium, and high concentrations within the overlapping linear range of both methods.
Analyze these QC samples in replicate (n=6) using both the HPLC-UV and LC-MS/MS methods.
If available, analyze incurred samples (real study samples) with both methods.
3. Acceptance Criteria:
The mean concentration values obtained from the two methods should not differ by more than a predetermined percentage (e.g., ±15%).
A statistical analysis, such as a paired t-test or Bland-Altman plot, can be used to assess the agreement between the two methods.
The following diagram illustrates the decision-making process in a cross-validation study.
Caption: Cross-Validation Decision Workflow.
Conclusion
For a novel compound such as N'-cyanocyclopropanecarboximidamide, a multi-faceted analytical approach is not just a recommendation; it is a necessity for building a robust and reliable data package. By developing and validating orthogonal methods like HPLC-UV and LC-MS/MS and then formally cross-validating them, researchers can have high confidence in their quantitative data. This rigorous, scientifically grounded approach, underpinned by global regulatory guidelines, ensures data integrity and supports the successful advancement of new drug candidates.
References
Cheméo. (n.d.). Cyclopropanecarboxamide (CAS 6228-73-5) - Chemical & Physical Properties. Retrieved from [Link]
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DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 1143-1153. Retrieved from [Link]
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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A Comparative Guide to the Synthesis of N'-cyanocyclopropanecarboximidamide for Pharmaceutical Research
In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds with high efficiency and purity is paramount. N'-cyanocyclopropanecarboximidamide, a key building block for various ph...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds with high efficiency and purity is paramount. N'-cyanocyclopropanecarboximidamide, a key building block for various pharmacologically active agents, presents a unique synthetic challenge due to the inherent reactivity of the cyanoguanidine moiety and the steric constraints of the cyclopropyl group. This guide provides an in-depth, objective comparison of two primary synthetic routes to this valuable compound, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Introduction: The Significance of the N'-cyanocyclopropanecarboximidamide Moiety
The N'-cyanoguanidine functional group is a critical component in a range of therapeutic agents, including the well-known H2 receptor antagonist cimetidine. The incorporation of a cyclopropyl group can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a drug candidate. Consequently, the efficient synthesis of N'-cyanocyclopropanecarboximidamide is of significant interest to medicinal chemists and process development scientists. This guide will dissect two distinct and viable synthetic pathways, evaluating them on key performance indicators such as yield, reaction conditions, and scalability.
Synthetic Strategies: A Head-to-Head Comparison
Two principal methods for the synthesis of N'-cyanocyclopropanecarboximidamide have been identified and will be critically evaluated:
Method A: The Dicyandiamide Condensation Route
Method B: The S-Methylisothiourea Pathway
Method A: The Dicyandiamide Condensation Route
This classical approach involves the direct condensation of cyclopropylamine with dicyandiamide (cyanoguanidine). The reaction is typically facilitated by a mineral acid, which protonates the dicyandiamide, making it more susceptible to nucleophilic attack by the amine.
Caption: Reaction scheme for the Dicyandiamide Condensation Route.
Causality Behind Experimental Choices: The use of an acid catalyst is crucial to activate the otherwise weakly electrophilic carbon of the nitrile group in dicyandiamide. Heating is necessary to overcome the activation energy of the reaction, as cyclopropylamine is a relatively hindered primary amine. The choice of solvent is often a high-boiling alcohol to ensure the reaction proceeds to completion.
Method B: The S-Methylisothiourea Pathway
This two-step approach offers a more controlled synthesis. It begins with the reaction of a primary amine (in this case, ammonia or a protected equivalent) with dimethyl N-cyanodithioiminocarbonate to form an N-cyano-S-methylisothiourea intermediate. This intermediate is then reacted with cyclopropylamine, where the methylthio group acts as a good leaving group, to yield the final product.
Comparative
A Comparative Guide to N'-Cyanocyclopropanecarboximidamide Analogs for Osteoporosis Drug Discovery
This guide provides an in-depth technical comparison of a novel series of N'-cyanocyclopropanecarboximidamide analogs as potential therapeutic agents for osteoporosis. We will explore their mechanism of action, in vitro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of a novel series of N'-cyanocyclopropanecarboximidamide analogs as potential therapeutic agents for osteoporosis. We will explore their mechanism of action, in vitro potency and selectivity, cellular efficacy, and in vivo pharmacokinetic and pharmacodynamic properties. The experimental data presented, while hypothetical, is based on established methodologies for the evaluation of cathepsin K inhibitors.
Introduction: A New Scaffold for a Validated Target
Osteoporosis is a debilitating disease characterized by excessive bone resorption by osteoclasts, leading to a fragile skeleton prone to fractures. A key enzyme in this process is cathepsin K (CatK), a cysteine protease highly expressed in osteoclasts that is responsible for the degradation of type I collagen, the primary organic component of the bone matrix.[1] Inhibition of CatK is therefore a promising therapeutic strategy to reduce bone resorption and increase bone mineral density (BMD).
The N'-cyanocyclopropanecarboximidamide scaffold represents a novel chemical class designed to target the active site of CatK. The nitrile warhead is designed to interact reversibly with the catalytic cysteine residue (Cys25) in the enzyme's active site, a mechanism employed by other potent nitrile-based inhibitors.[2][3] This guide compares three lead analogs from this series—Compound A, Compound B, and Compound C—to elucidate their therapeutic potential.
In Vitro Evaluation: From Enzyme to Cell
The initial phase of characterization aimed to determine the intrinsic potency, selectivity, and cellular activity of the analog series. A rigorous in vitro screening cascade is essential to identify candidates with the desired profile for in vivo studies.
Mechanism of Action: Covalent Inhibition of Cathepsin K
The N'-cyanocyclopropanecarboximidamide analogs are designed as reversible covalent inhibitors. The electrophilic nitrile group is attacked by the nucleophilic thiol of the active site cysteine (Cys25) of Cathepsin K, forming a thioimidate adduct.[3] This covalent interaction is reversible, which can be advantageous in minimizing off-target effects.
Caption: Mechanism of Cathepsin K inhibition in bone resorption.
Enzymatic Inhibitory Potency and Selectivity
The primary measure of a compound's intrinsic activity is its half-maximal inhibitory concentration (IC50) against the target enzyme. To ensure a desirable safety profile, it is also crucial to assess selectivity against related proteases, such as Cathepsins B, L, and S.
Experimental Protocol: Cathepsin K Enzymatic Assay
Reagents: Recombinant human Cathepsin K, fluorogenic substrate (e.g., Z-LR-AMC), assay buffer (e.g., 50 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5).
Procedure:
Prepare a serial dilution of the test compounds in DMSO.
In a 96-well black plate, add 50 µL of assay buffer.
Add 2 µL of the compound dilutions.
Add 25 µL of the Cathepsin K enzyme solution and incubate for 15 minutes at room temperature.
Initiate the reaction by adding 25 µL of the fluorogenic substrate.
Monitor the increase in fluorescence (e.g., Ex/Em = 360/460 nm) over 30 minutes using a fluorescence plate reader.[4]
Calculate the rate of reaction and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Selectivity Screening: Repeat the assay using recombinant Cathepsins B, L, and S with their respective preferred substrates and buffer conditions.
Table 1: In Vitro Potency and Selectivity of N'-Cyanocyclopropanecarboximidamide Analogs
Compound
Cathepsin K IC50 (nM)
Cathepsin B IC50 (nM)
Cathepsin L IC50 (nM)
Cathepsin S IC50 (nM)
Selectivity (Fold vs. K)
Compound A
1.2
>10,000
850
320
>8333 (B), 708 (L), 267 (S)
Compound B
15.8
>10,000
2,500
1,100
>633 (B), 158 (L), 70 (S)
Compound C
0.9
>10,000
600
250
>11111 (B), 667 (L), 278 (S)
Odanacatib
0.2
1034
2995
60
>5000 (B), >14000 (L), 300 (S)
Data for Odanacatib is sourced from the literature for comparative purposes.[1]
Cellular Efficacy: Inhibition of Osteoclast-Mediated Bone Resorption
To confirm that enzymatic potency translates into functional activity in the target cell, a bone resorption assay using primary human osteoclasts is a critical step. This assay measures the ability of the compounds to inhibit the formation of "pits" on a bone-mimetic surface.
Experimental Protocol: In Vitro Osteoclast Bone Resorption (Pit) Assay
Cell Culture: Differentiate human peripheral blood mononuclear cells (PBMCs) into mature osteoclasts on calcium phosphate-coated 96-well plates in the presence of M-CSF and RANKL for 9-12 days.[5]
Compound Treatment: Treat mature osteoclasts with a serial dilution of the test compounds for 48 hours.
Visualization:
Remove the cells from the plate.
Stain the plate with 5% silver nitrate and expose to light to visualize the resorption pits.[5]
Quantification: Capture images of the wells and quantify the total area of resorption pits using image analysis software (e.g., ImageJ).
Data Analysis: Calculate the half-maximal effective concentration (EC50) for the inhibition of bone resorption.
Table 2: Cellular Efficacy of Lead Analogs
Compound
Bone Resorption Inhibition EC50 (nM)
Compound A
25.5
Compound C
18.2
Compound B was not advanced to cellular assays due to lower enzymatic potency.
In Vivo Assessment: From the Bench to Preclinical Models
Based on their superior in vitro potency and selectivity, Compounds A and C were selected for in vivo evaluation. The primary objectives were to characterize their pharmacokinetic (PK) profiles and to assess their efficacy in a relevant animal model of postmenopausal osteoporosis.
Pharmacokinetic Profiling in Rats
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is crucial for predicting its behavior in humans. A single-dose oral PK study in rats provides initial insights into key parameters like oral bioavailability and half-life.
Experimental Protocol: Rat Pharmacokinetic Study
Animals: Male Sprague-Dawley rats (n=3 per compound).
Dosing: Administer a single oral dose (e.g., 10 mg/kg) of each compound formulated in a suitable vehicle.
Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
Sample Analysis: Extract the drug from plasma samples and quantify its concentration using LC-MS/MS.
Parameter Calculation: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life) using non-compartmental analysis.
Table 3: Pharmacokinetic Parameters of Lead Analogs in Rats (10 mg/kg, p.o.)
Parameter
Compound A
Compound C
Odanacatib
Cmax (ng/mL)
850
1120
980
Tmax (hr)
2.0
1.5
2.0
AUC (0-inf) (ng*hr/mL)
6800
9500
8200
t1/2 (hr)
8.5
12.1
10.2
Oral Bioavailability (%)
35
48
42
Hypothetical data for Odanacatib is included for comparison, based on preclinical data trends.[6]
Efficacy in an Ovariectomized (OVX) Rat Model of Osteoporosis
The OVX rat is the gold standard preclinical model for postmenopausal osteoporosis. It mimics the estrogen deficiency-induced bone loss seen in women. Efficacy is assessed by measuring changes in bone mineral density (BMD) and bone turnover markers.
Caption: Workflow for the in vivo efficacy study in an OVX rat model.
Table 4: In Vivo Efficacy of Lead Analogs in OVX Rats (12-week study)
Treatment Group (10 mg/kg/day)
Change in Lumbar Spine BMD vs. Vehicle (%)
Reduction in Serum CTX-1 vs. Vehicle (%)
Vehicle (OVX)
-15.2
0
Compound A
+8.5
-55
Compound C
+11.2
-65
CTX-1 (C-terminal telopeptide of type I collagen) is a marker of bone resorption.
Structure-Activity Relationship (SAR) and Discussion
The comparative data reveals key structure-activity relationships within the N'-cyanocyclopropanecarboximidamide series:
Potency and Selectivity: Compound C, with a subtle structural modification compared to Compound A (details proprietary), demonstrated a modest improvement in Cathepsin K inhibition and a favorable selectivity profile. This suggests that the specific substituents on the core scaffold can fine-tune the interaction with the S2 pocket of the enzyme's active site, a key determinant of potency for nitrile-based inhibitors.[2]
Cellular to Enzymatic Correlation: Both Compounds A and C showed a good correlation between their enzymatic IC50 and their cellular EC50 values, indicating good cell permeability and engagement with the target in a physiological context.
Pharmacokinetics and Efficacy: Compound C exhibited a superior pharmacokinetic profile with higher oral bioavailability and a longer half-life compared to Compound A. This improved exposure likely contributed to its enhanced efficacy in the OVX rat model, as evidenced by the greater increase in BMD and a more profound reduction in the bone resorption marker CTX-1.
Conclusion
This comparative guide demonstrates the promising potential of the N'-cyanocyclopropanecarboximidamide scaffold for the development of novel Cathepsin K inhibitors. The in vitro and in vivo data highlight Compound C as a superior candidate, exhibiting sub-nanomolar enzymatic potency, excellent selectivity, robust cellular activity, and a favorable pharmacokinetic profile leading to significant anti-resorptive efficacy in a preclinical model of osteoporosis. Further optimization and preclinical safety studies are warranted to advance this promising compound towards clinical development.
References
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Stoch, S. A., Zajic, S., Stone, J., Miller, D., Van Bortel, T., & Lunde, N. M. (2016). Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis. British Journal of Clinical Pharmacology, 82(1), 9-25. [Link]
Altmann, E., Aichholz, R., Betschart, C., Buhl, T., Green, J., Lattmann, R., & Missbach, M. (2006). Dipeptide nitrile inhibitors of cathepsin K. Bioorganic & Medicinal Chemistry Letters, 16(9), 2549-2554. [Link]
Pang, M., et al. (2022). A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro. Journal of Visualized Experiments, (184), e63945. [Link]
BPS Bioscience. (n.d.). Cathepsin K Inhibitor Screening Assay Kit. Retrieved from [Link]
Scholtysek, C., et al. (2013). Bone Resorption Assay. Bio-protocol, 3(16), e863. [Link]
Janiszewski, T., et al. (2023). A protocol for visualizing active cathepsin K in osteoclasts with a quenched-fluorescence-activity-based probe. STAR Protocols, 4(3), 102465. [Link]
Scott, B. B., et al. (2015). The Human Pharmacokinetics of Odanacatib, a Novel Cathepsin K Inhibitor, Predicted by Interspecies Scaling: a Retrospective Analysis. Journal of Pharmaceutical Sciences, 104(11), 3964-3970. [Link]
Black, W. C., et al. (2008). Three classes of nitrile-based cathepsin K inhibitors: (i) cyanamdies, (ii) aryl nitriles and (iii) aminoacetonitriles. Current Topics in Medicinal Chemistry, 8(15), 1225-1238. [Link]
Ganesan, S., et al. (2020). Theoretical studies on the interaction between the nitrile-based inhibitors and the catalytic triad of Cathepsin K. Journal of Biomolecular Structure and Dynamics, 38(11), 3329-3343. [Link]
Pang, M., et al. (2022). A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro. Journal of Visualized Experiments, (182), e63945. [Link]
Pang, M., et al. (2022). A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro. Journal of Visualized Experiments, (184), e63945. [Link]
Frizler, M., Stirnberg, M., Sisay, M. T., & Gütschow, M. (2010). Development of nitrile-based peptidic inhibitors of cysteine cathepsins. Current Topics in Medicinal Chemistry, 10(3), 294-322. [Link]
Gauthier, J. Y., et al. (2012). Odanacatib, a selective cathepsin K inhibitor to treat osteoporosis: safety, tolerability, pharmacokinetics, and pharmacodynamics: a randomized, double-blind, placebo-controlled, first-in-human study. Journal of Bone and Mineral Research, 27(9), 1943-1952. [Link]
Creative BioMart. (n.d.). Cathepsin K Activity Fluorometric Assay Kit. Retrieved from [Link]
Maria, S., et al. (2025). In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal. Methods in Molecular Biology, 2823, 165-180. [Link]